SR9238
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO7S2/c1-6-38-31(33)29-15-14-27(39-29)20-32(41(36,37)30-22(3)16-21(2)17-23(30)4)19-24-10-12-25(13-11-24)26-8-7-9-28(18-26)40(5,34)35/h7-18H,6,19-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZWHJYZJWLTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Inverse Agonist SR9238: A Technical Deep Dive into its Mechanism of Action on LXRα
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses.[1][2] As ligand-activated transcription factors, they form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[1] While LXR agonists have been explored for their therapeutic potential, their tendency to induce lipogenesis has limited their clinical utility.[1] This has led to the development of LXR inverse agonists, such as SR9238, which suppress the basal activity of LXRs and offer a promising alternative therapeutic strategy, particularly for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on LXRα, focusing on its biochemical and cellular effects, and providing detailed experimental protocols for its study.
This compound: A Potent and Selective LXR Inverse Agonist
This compound is a synthetic LXR ligand that has been characterized as a potent and selective inverse agonist of both LXRα and LXRβ. Its inverse agonistic activity stems from its ability to enhance the recruitment of corepressor proteins to the LXRα-RXR heterodimer, leading to the suppression of target gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the activity of this compound on LXRα.
| Parameter | LXRα | LXRβ | Reference |
| IC50 (nM) | 214 | 43 | |
| EC50 for NCoR ID1 Recruitment (nM) | 33 | 13 | |
| EC50 for NCoR ID2 Recruitment (nM) | >10,000 | 93 | |
| Table 1: In vitro potency of this compound on LXRα and LXRβ. IC50 values represent the concentration of this compound required to inhibit 50% of the basal receptor activity in a cell-based reporter assay. EC50 values represent the concentration required for 50% of the maximal recruitment of the NCoR corepressor peptides. |
| Target Gene | Cell Type | Treatment Conditions | Fold Change/Percent Suppression | Reference |
| Fasn | HepG2 | 10 µM this compound for 48h | Significant Decrease | |
| Srebp1c | HepG2 | 10 µM this compound for 48h | Significant Decrease | |
| Srebf1 | ob/ob mouse liver | 30 mg/kg/day this compound for 1 month | ~50% suppression | |
| Scd1 | ob/ob mouse liver | 30 mg/kg/day this compound for 1 month | ~60% suppression | |
| Cd36 | ob/ob mouse liver | 30 mg/kg/day this compound for 1 month | ~70% suppression | |
| Tnfa | DIO mouse liver | Not specified | ~80% reduction | |
| Il1b | DIO mouse liver | Not specified | >95% reduction | |
| Soat2 | Mouse intestine | i.p. injection | ~95% suppression | |
| Table 2: Effect of this compound on the expression of LXRα target genes. This table highlights the suppressive effect of this compound on genes involved in lipogenesis, cholesterol metabolism, and inflammation. |
Mechanism of Action: From Receptor Binding to Gene Repression
The primary mechanism of action of this compound on LXRα involves a conformational change in the receptor upon binding, which favors the recruitment of corepressor complexes over coactivator complexes. This leads to the active repression of LXRα target gene transcription.
Signaling Pathway
Caption: this compound enters the nucleus and binds to the LXRα/RXR heterodimer, enhancing corepressor recruitment and repressing target gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on LXRα.
LXRα Inverse Agonist Luciferase Reporter Assay
This assay is fundamental for quantifying the inverse agonist activity of a compound on LXRα.
Workflow:
Caption: Workflow for a luciferase reporter assay to determine the inverse agonist activity of this compound on LXRα.
Detailed Protocol:
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, transfect cells using a suitable transfection reagent (e.g., Lipofectamine 3000) with the following plasmids per well:
-
50 ng of LXRα expression vector.
-
100 ng of an LXRE-driven firefly luciferase reporter vector.
-
10 ng of a Renilla luciferase control vector.
-
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
24 hours post-transfection, replace the medium with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from a dual-luciferase reporter assay system.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Co-regulator Recruitment Assay (TR-FRET)
This assay directly measures the ability of this compound to modulate the interaction between LXRα and a corepressor peptide.
Workflow:
Caption: Workflow for a TR-FRET-based co-regulator recruitment assay to assess the effect of this compound on the LXRα-NCoR interaction.
Detailed Protocol:
-
Reagents:
-
Purified GST-tagged LXRα ligand-binding domain (LBD).
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled peptide corresponding to the CoRNR box of NCoR (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).
-
Serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a solution containing GST-LXRα-LBD (final concentration ~5 nM) and the fluorescein-NCoR peptide (final concentration ~100 nM).
-
Add 5 µL of a solution containing the terbium-anti-GST antibody (final concentration ~2 nM).
-
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value for corepressor recruitment.
-
In Vivo Mouse Model of Hepatic Steatosis
This protocol describes a common in vivo model to evaluate the efficacy of this compound in a disease-relevant context.
Workflow:
Caption: Workflow for an in vivo study to assess the efficacy of this compound in a mouse model of diet-induced hepatic steatosis.
Detailed Protocol:
-
Animal Model:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.
-
-
This compound Formulation and Administration:
-
Formulate this compound in a vehicle such as 10% DMSO, 10% Tween 80, and 80% saline.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of, for example, 30 mg/kg body weight, once daily for 4 weeks. A vehicle control group should be included.
-
-
Monitoring: Monitor body weight and food intake daily or weekly.
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture for plasma analysis.
-
Euthanize the mice and harvest the livers. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for gene expression analysis.
-
-
Analysis:
-
Plasma Analysis: Measure plasma levels of triglycerides, cholesterol, ALT, and AST.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and Oil Red O staining to visualize lipid accumulation.
-
Gene Expression Analysis: Isolate RNA from the frozen liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression of LXRα target genes.
-
Conclusion
This compound represents a potent and liver-selective LXR inverse agonist with a clear mechanism of action centered on the enhanced recruitment of corepressors to LXRα. This leads to the suppression of lipogenic and inflammatory gene expression, which has been demonstrated in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other LXR modulators, facilitating the development of novel therapeutics for metabolic and inflammatory diseases. The continued exploration of the nuanced effects of this compound on the LXRα cistrome and transcriptome will undoubtedly provide further insights into its therapeutic potential.
References
The Genesis and Synthesis of SR9238: A Liver-Selective LXR Inverse Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR9238 is a pioneering synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ), demonstrating significant potential in preclinical models for the treatment of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). Its discovery was driven by the need to overcome the lipogenic side effects associated with LXR agonists. This technical guide provides a comprehensive overview of the discovery rationale, chemical synthesis, and key experimental methodologies used to characterize this compound. All quantitative data are presented in structured tables, and logical workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic candidate.
Discovery of a Novel LXR Inverse Agonist
The Liver X Receptors are nuclear receptors that play a crucial role in cholesterol homeostasis and lipid metabolism.[1] While LXR agonists have been explored for their potential to treat atherosclerosis, their clinical utility has been hampered by their tendency to induce hepatic lipogenesis, leading to elevated triglyceride levels.[2] This paradoxical effect prompted the exploration of LXR inverse agonists as a therapeutic strategy to suppress the basal transcriptional activity of LXRs, thereby reducing the expression of genes involved in fat storage without the adverse effects of agonists.
This compound was developed as one of the first synthetic LXR inverse agonists.[3] A key design feature of this compound is its liver-selective action. This is achieved through the incorporation of a labile ester group, which is rapidly metabolized in the bloodstream to an inactive carboxylic acid analog, SR10389.[2] This "soft drug" approach minimizes systemic exposure and potential side effects in peripheral tissues.[2]
The discovery of this compound and its analogs, such as SR9243, originated from a structure-activity relationship (SAR) study based on an LXR antagonist scaffold. These compounds were specifically optimized for their ability to recruit corepressor proteins to the LXR transcription complex, leading to the silencing of lipogenic genes.
Chemical Synthesis
While a detailed, step-by-step synthesis of this compound has not been published in a single primary research article, the synthesis can be inferred from publications on its structure-activity relationships and the synthesis of analogous pyrazole-containing compounds. The core of this compound is a substituted pyrazole ring. A plausible synthetic route is outlined below, based on common organic chemistry principles and published syntheses of similar molecules.
Note: This proposed synthesis is illustrative and has not been experimentally verified from a single source.
Proposed Synthetic Pathway:
A likely synthetic approach involves a multi-step process:
-
Synthesis of the Pyrazole Core: This is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For this compound, this would involve the reaction of a trifluoromethylated 1,3-dicarbonyl with a (4-(ethylsulfonyl)phenyl)hydrazine.
-
Functionalization of the Pyrazole: The pyrazole core would then undergo a series of reactions to introduce the benzyl group and the final acetamide moiety. This could involve a Suzuki or other cross-coupling reaction to attach the benzyl ring, followed by functional group manipulations to install the acetamide.
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.
| Parameter | LXRα | LXRβ | Reference |
| IC50 | 214 nM | 43 nM | |
| Table 1: In Vitro Potency of this compound |
| Animal Model | Dose | Key Findings | Reference |
| Diet-Induced Obese Mice | 30 mg/kg, q.d., i.p. | Suppressed diet-induced hepatosteatosis, hepatic inflammation, and hepatocellular injury. | |
| Non-alcoholic Steatohepatitis (NASH) Mouse Model | 30 mg/kg, q.d., i.p. | Significantly reduced the severity of hepatic steatosis, inflammation, and fibrosis. | |
| Table 2: In Vivo Efficacy of this compound |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.
Cell-Based Co-Transfection and Luciferase Reporter Assay
This assay is used to determine the inverse agonist activity of this compound on LXRα and LXRβ.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with plasmids encoding the LXR ligand-binding domain fused to the GAL4 DNA-binding domain, a luciferase reporter gene under the control of a GAL4 upstream activation sequence, and a Renilla luciferase plasmid for normalization. Transfection is typically performed using a lipid-based transfection reagent.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing this compound at various concentrations.
-
Luciferase Assay: After another 24 hours, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the effect of this compound on the expression of LXR target genes involved in lipogenesis, such as SREBP1c and FASN.
Protocol:
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound at the desired concentration for a specified time.
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated from the cells using a suitable RNA purification kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target genes (SREBP1c, FASN) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blotting
Western blotting is employed to assess the impact of this compound on the protein levels of key players in the LXR signaling pathway, such as LXR itself, SREBP-1c, and FASN.
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., anti-LXR, anti-SREBP1c, anti-FASN). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: LXR Signaling Pathway and the Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
SR9238: A Technical Guide to a Synthetic LXR Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SR9238, a potent and liver-selective synthetic Liver X Receptor (LXR) inverse agonist. This document details the mechanism of action, key experimental data, and detailed protocols for the scientific community engaged in metabolic disease and oncology research.
Introduction
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose metabolism.[1] While LXR agonists have been explored for their therapeutic potential in atherosclerosis, their clinical utility has been hampered by the induction of hepatic lipogenesis, leading to steatosis.[2] this compound emerges as a promising therapeutic tool by functioning as an LXR inverse agonist. Instead of activating LXRs, this compound binds to these receptors and promotes the recruitment of corepressor proteins, leading to the repression of LXR target gene expression.[2][3] This unique mechanism of action allows this compound to suppress lipogenesis, offering a potential therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as certain types of cancer.[2]
Mechanism of Action: LXR Inverse Agonism
This compound exerts its effects by modulating the transcriptional activity of LXRα and LXRβ. In the absence of a ligand, LXRs can be bound to corepressor complexes, maintaining a basal level of transcriptional repression. Upon binding of an agonist, these corepressors are displaced, and coactivator proteins are recruited, leading to the transcription of target genes.
This compound, as an inverse agonist, stabilizes the interaction between LXRs and corepressor proteins, such as NCoR (Nuclear Receptor Corepressor). This enhanced recruitment of corepressors leads to a potent and sustained repression of LXR-mediated gene transcription, particularly of genes involved in de novo lipogenesis.
Below is a diagram illustrating the LXR signaling pathway and the mechanism of action of this compound.
Caption: LXR signaling pathway and this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | LXRα | LXRβ | Reference(s) |
| IC50 (nM) | 214 | 43 | |
| EC50 for NCoR ID1 Recruitment (nM) | 33 | 13 | |
| EC50 for NCoR ID2 Recruitment (nM) | >10,000 | 93 |
Table 2: Effect of this compound on Gene Expression in HepG2 Cells
| Gene | Treatment | Fold Change vs. Vehicle | Reference(s) |
| FASN | This compound | Significant Decrease | |
| SREBF1c | This compound | Significant Decrease |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Hepatic Steatosis
| Model | Treatment | Key Findings | Reference(s) |
| Diet-Induced Obese (DIO) Mice | 30 mg/kg/day, i.p. | - Reduced hepatic steatosis- Decreased expression of Fasn, Srebf1c, and Scd1- Reduced expression of inflammatory genes (Tnfa, Il1b)- ~20% decrease in plasma LDL-cholesterol | |
| ob/ob Mice on NASH Diet | 30 mg/kg/day, i.p. | - Decreased hepatic steatosis- Suppressed hepatic inflammation- 75% decrease in hepatic fibrosis- ~50% decrease in plasma LDL-cholesterol | |
| Alcoholic Steatohepatitis (ASH) Model | This compound | - Reduced hepatic expression of Fasn and Srebf1c- Suppressed FASN and SREBP1 protein expression |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Luciferase Reporter Assay for LXR Activity
This assay is used to determine the functional activity of this compound as an LXR inverse agonist.
Caption: Workflow for an LXR luciferase reporter assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transient Transfection:
-
Prepare a transfection mixture containing a plasmid encoding the full-length LXRα or LXRβ, a luciferase reporter plasmid driven by an LXR response element (LXRE), and a control plasmid expressing Renilla luciferase for normalization.
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mixture for 24 hours.
-
-
Compound Treatment:
-
Following transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the effect of this compound on the mRNA levels of LXR target genes.
Methodology:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound or vehicle for a specified period (e.g., 24 hours).
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (FASN, SREBF1c, etc.) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
In Vivo Mouse Model of Diet-Induced Hepatic Steatosis
This protocol describes the induction of hepatic steatosis in mice and subsequent treatment with this compound.
Methodology:
-
Animal Model and Diet:
-
Use male C57BL/6J or ob/ob mice.
-
Induce hepatic steatosis by feeding the mice a high-fat diet (HFD), for example, a diet with 60% of calories from fat, or a specialized NASH-inducing diet high in trans-fat, fructose, and cholesterol for a period of several weeks.
-
-
This compound Administration:
-
Once hepatic steatosis is established, administer this compound (e.g., 30 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 30 days).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for analysis of plasma lipids and liver enzymes.
-
Euthanize the mice and harvest the livers for weight measurement, histological analysis, and gene expression studies.
-
Oil Red O Staining for Lipid Accumulation
This histological technique is used to visualize neutral lipids in liver tissue sections.
Methodology:
-
Tissue Preparation:
-
Embed a portion of the harvested liver in optimal cutting temperature (OCT) compound and freeze it.
-
Cut frozen sections (e.g., 5-10 µm thick) using a cryostat and mount them on slides.
-
-
Fixation:
-
Fix the sections in 10% formalin for 5-10 minutes.
-
Rinse with distilled water.
-
-
Staining:
-
Incubate the sections in absolute propylene glycol for 2-5 minutes.
-
Stain with a pre-warmed Oil Red O solution for 8-10 minutes in a 60°C oven.
-
Differentiate in an 85% propylene glycol solution for 2-5 minutes.
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain the nuclei with Mayer's hematoxylin.
-
Wash with water and mount the slides with an aqueous mounting medium.
-
-
Analysis:
-
Visualize the slides under a microscope. Lipid droplets will appear red, and nuclei will be blue.
-
Quantify the stained area using image analysis software.
-
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow from the initial hypothesis to the in vivo validation of this compound's efficacy.
Caption: Logical workflow for this compound characterization.
Conclusion
This compound represents a significant advancement in the modulation of LXR signaling. Its ability to act as a liver-selective inverse agonist allows for the targeted suppression of hepatic lipogenesis, inflammation, and fibrosis, as demonstrated in preclinical models. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other LXR inverse agonists in metabolic diseases and oncology. The unique mechanism of this compound offers a promising avenue for the development of novel therapeutics for conditions driven by aberrant lipid metabolism.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Regulation of Fatty Acid Synthase (FASN) by SR9238
This technical guide provides a comprehensive overview of this compound, a synthetic Liver X Receptor (LXR) inverse agonist, and its regulatory effects on Fatty Acid Synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, the process of synthesizing fatty acids. Its overexpression is a hallmark of many metabolic diseases and various cancers, making it a significant therapeutic target. This compound has emerged as a potent tool for studying the roles of LXR and FASN in these pathologies.
Core Mechanism of Action: LXR Inverse Agonism
This compound functions as a potent inverse agonist for both LXR isoforms, LXRα and LXRβ.[1][2][3] Unlike an antagonist that simply blocks an agonist, an inverse agonist reduces the constitutive activity of a receptor. This compound binds to the LXR ligand-binding domain, promoting a conformational change that leads to the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR), while simultaneously causing the dismissal of coactivator proteins like TRAP220.[4][5] This action effectively suppresses the basal transcriptional activity of LXR.
Signaling Pathway: Repression of FASN Expression
The regulation of FASN by this compound is primarily indirect, mediated through the repression of key lipogenic transcription factors. LXRs are known to stimulate hepatic lipogenesis by increasing the expression of genes like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c, encoded by the SREBF1 gene). SREBP-1c is a master transcriptional regulator that directly binds to the Sterol Response Element (SRE) in the promoter region of the FASN gene, driving its expression.
By acting as an LXR inverse agonist, this compound suppresses the expression of SREBP-1c. The resulting decrease in SREBP-1c protein levels leads to reduced transcriptional activation of the FASN gene. This culminates in significantly lower levels of both FASN mRNA and protein, thereby inhibiting de novo lipogenesis. This mechanism has been observed in various models, including HepG2 cells and mouse models of diet-induced obesity and alcoholic liver disease.
Quantitative Data Summary
The efficacy of this compound has been quantified in various assays. The tables below summarize key data points from published studies.
Table 1: Potency of this compound as an LXR Inverse Agonist
| Parameter | Target | Value (IC₅₀) | Assay Type | Reference |
|---|---|---|---|---|
| Potency | LXRα | 214 nM | Cell-based cotransfection | |
| Potency | LXRβ | 43 nM | Cell-based cotransfection | |
| Potency | LXRα | 210 nM | Co-transfection with LXRE reporter |
| Potency | LXRβ | 40 nM | Co-transfection with LXRE reporter | |
Table 2: In Vitro and In Vivo Effects of this compound on Gene Expression and Metabolism
| Model System | Treatment | Target Gene/Process | Observed Effect | Reference |
|---|---|---|---|---|
| HepG2 Cells | This compound | Fasn mRNA | Significant decrease | |
| HepG2 Cells | This compound | Srebp1c mRNA | Significant decrease | |
| Diet-Induced Obese (DIO) Mice | This compound | Hepatic Fasn expression | Decrease | |
| Diet-Induced Obese (DIO) Mice | This compound | Hepatic Srebp1c expression | Decrease | |
| Diet-Induced Obese (DIO) Mice | This compound | Hepatic Steatosis | Significant reduction | |
| Alcoholic Steatohepatitis (ASH) Mouse Model | This compound | Hepatic Fasn expression | Significant suppression | |
| Alcoholic Steatohepatitis (ASH) Mouse Model | This compound | FASN Protein | Significant suppression | |
| Non-alcoholic Steatohepatitis (NASH) Mouse Model | This compound | Hepatic Fibrosis | ~90% reduction in collagen |
| Non-alcoholic Steatohepatitis (NASH) Mouse Model | this compound | Hepatic Inflammation | Substantially reduced | |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on FASN.
Quantitative Real-Time PCR (qPCR) for FASN mRNA Expression
This protocol is used to quantify the relative changes in FASN gene expression following treatment with this compound.
-
Cell Culture and Treatment: Seed cells (e.g., HepG2) in 6-well plates. Once they reach 70-80% confluency, treat with this compound at desired concentrations or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol, typically involving chloroform separation and isopropanol precipitation.
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., Maxima First Strand cDNA Synthesis Kit).
-
The reaction typically includes random hexamers or oligo(dT) primers and dNTPs.
-
Incubate as per the kit's instructions (e.g., 10 min at 25°C, 30 min at 50°C, and 5 min at 85°C).
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for FASN and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
FASN Primer Example (Human): Forward: 5'-GGACCTGACCTGCCGTCTAG-3', Reverse: 5'-GAGGAGTGGGTGTCGCTGTT-3'.
-
Perform the qPCR on a real-time PCR system with thermal cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of FASN mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
-
Western Blotting for FASN Protein Expression
This method detects and quantifies FASN protein levels.
-
Protein Extraction:
-
Treat and harvest cells as described for qPCR.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 min at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to FASN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
-
FASN Activity Assay (NADPH Depletion)
This assay measures FASN enzymatic activity by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and quantify protein concentration.
-
Reaction Setup:
-
In a 96-well UV-transparent plate, add the protein extract (e.g., 20 µL).
-
Add 200 µL of a freshly prepared FASN reaction buffer (e.g., 100 mM potassium phosphate pH 6.5, 200 µM NADPH, 50 µM Acetyl-CoA).
-
-
Background Measurement: Read the absorbance at 340 nm (A340nm) at 37°C for several minutes (e.g., every minute for 3 minutes) to measure the background rate of NADPH oxidation.
-
Initiate Reaction: Add the final substrate, Malonyl-CoA (e.g., to a final concentration of 58 µM), to each well to start the FASN-specific reaction.
-
Measure FASN Activity: Immediately begin reading the A340nm at 37°C at regular intervals (e.g., every minute for 15 minutes).
-
Data Analysis: Calculate the rate of decrease in absorbance at 340 nm after subtracting the background rate. This rate is proportional to FASN activity. Use the Beer-Lambert law and the extinction coefficient of NADPH to convert the change in absorbance to the amount of NADPH consumed per unit time per mg of protein.
Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. Then, add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine parameters like the IC₅₀ for cytotoxicity.
References
- 1. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Liver X Receptor | TargetMol [targetmol.com]
SR9238: A Technical Whitepaper on its Role in the Suppression of Hepatic De Novo Lipogenesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic-associated fatty liver disease (MAFLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and its progressive form, non-alcoholic steatohepatitis (NASH), represent a growing global health crisis with limited therapeutic options.[1][2] A key pathological driver of these conditions is the upregulation of hepatic de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from carbohydrates.[1][3] The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as master regulators of lipid homeostasis.[4] While LXR agonists have been explored for their beneficial effects on reverse cholesterol transport, their clinical utility has been severely hampered by the potent induction of DNL, leading to hypertriglyceridemia and hepatic steatosis.
This whitepaper details the mechanism, efficacy, and experimental validation of SR9238, a synthetic, liver-selective LXR inverse agonist. This compound represents a novel therapeutic strategy that targets the root cause of excessive lipid accumulation in the liver. By binding to LXRs and actively silencing the transcription of lipogenic genes, this compound effectively suppresses hepatic DNL. This document provides a comprehensive overview of the signaling pathways modulated by this compound, quantitative data from key preclinical studies, and detailed experimental protocols for researchers seeking to investigate this compound or similar mechanisms.
Mechanism of Action: LXR Inverse Agonism
LXRs are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to regulate gene expression. In their active state, typically stimulated by oxysterol ligands, LXRs recruit coactivators and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.
A primary target of LXR is the gene encoding Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of DNL. Activated LXR directly induces the expression of SREBF1 (the gene for SREBP-1c). SREBP-1c, in turn, activates the transcription of a suite of genes encoding key lipogenic enzymes, including:
-
Fatty Acid Synthase (FASN)
-
Acetyl-CoA Carboxylase (ACC)
-
Stearoyl-CoA Desaturase-1 (SCD1)
This LXR-SREBP-1c axis is a central driver of hepatic triglyceride synthesis.
This compound functions as an LXR inverse agonist . Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist actively represses the basal transcriptional activity of the receptor. This compound binds to the LXR ligand-binding domain and promotes a conformational change that facilitates the recruitment of corepressor proteins (e.g., NCoR). This corepressor complex actively silences the transcription of LXR target genes, including SREBF1 and its downstream targets, thereby shutting down the DNL pathway.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.
Caption: this compound suppresses DNL by promoting corepressor recruitment to the LXR/RXR heterodimer.
References
- 1. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
SR9238 and Its Impact on Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9238 is a potent and liver-selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are critical nuclear receptors that regulate the transcription of genes involved in cholesterol, fatty acid, and glucose metabolism. By acting as an inverse agonist, this compound represses the basal activity of LXRs, leading to a significant downregulation of lipogenic gene expression and a notable impact on cholesterol homeostasis. This technical guide provides an in-depth overview of the effects of this compound on cholesterol metabolism, compiling quantitative data from preclinical studies, detailing experimental protocols, and visualizing the underlying molecular pathways.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular disease. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are key regulators of cholesterol metabolism.[1] They function as cholesterol sensors; upon activation by oxysterols (oxidized derivatives of cholesterol), LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation promotes cholesterol efflux, conversion to bile acids, and transport.[1][2] However, LXR activation also potently stimulates the expression of genes involved in de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN). This lipogenic effect has been a major hurdle in the development of LXR agonists for therapeutic use.[3]
This compound emerges as a promising therapeutic candidate by functioning as an LXR inverse agonist.[4] Instead of activating LXRs, this compound binds to these receptors and promotes the recruitment of corepressors, thereby suppressing the transcription of LXR target genes. This mechanism effectively reduces de novo lipogenesis and has been shown to lower plasma cholesterol levels in various animal models of metabolic disease. This guide will explore the molecular mechanisms and quantifiable effects of this compound on cholesterol metabolism.
Mechanism of Action
This compound exerts its effects by modulating the transcriptional activity of LXRα and LXRβ. It has been shown to have IC50 values of 214 nM for LXRα and 43 nM for LXRβ. As an inverse agonist, this compound stabilizes a conformation of the LXR that favors the recruitment of corepressor proteins over coactivator proteins. This leads to the transcriptional repression of LXR target genes, most notably those involved in lipogenesis.
The primary pathway through which this compound impacts cholesterol metabolism is via the suppression of the SREBP family of transcription factors. Specifically, this compound has been demonstrated to decrease the expression of Srebf1 (encoding SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. Additionally, this compound has been shown to reduce the levels of the active form of SREBP-2, a key regulator of cholesterol biosynthesis.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data on Cholesterol Metabolism
The following tables summarize the quantitative effects of this compound on key markers of cholesterol metabolism from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| LXRα Activity (IC50) | - | 214 nM | Inhibition | |
| LXRβ Activity (IC50) | - | 43 nM | Inhibition | |
| Fasn mRNA Expression | HepG2 | Not Specified | Significant Decrease | |
| Srebp1c mRNA Expression | HepG2 | Not Specified | Significant Decrease |
Table 2: In Vivo Effects of this compound on Plasma Lipids
| Animal Model | Treatment | Total Cholesterol | LDL Cholesterol | Triglycerides | Reference |
| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Significant Reduction | Significant Reduction | No Significant Effect | |
| Diet-induced obese mice | This compound (dose not specified) | Suppressed | Not Specified | Not Specified |
Table 3: In Vivo Effects of this compound on Gene and Protein Expression in Liver
| Animal Model | Treatment | Target | Effect | Reference |
| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Active SREBP-2 (protein) | Significantly Suppressed | |
| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Srebf1 (mRNA) | Suppressed | |
| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Scd1 (mRNA) | Suppressed | |
| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Cd36 (mRNA) | Suppressed | |
| Alcoholic Liver Disease Model Mice | This compound (dose not specified) | Fasn (mRNA) | Significantly Suppressed | |
| Alcoholic Liver Disease Model Mice | This compound (dose not specified) | Srebp1c (mRNA) | Significantly Suppressed | |
| Alcoholic Liver Disease Model Mice | This compound (dose not specified) | FASN (protein) | Significantly Suppressed | |
| Alcoholic Liver Disease Model Mice | This compound (dose not specified) | SREBP1 (protein) | Significantly Suppressed |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Animal Models and this compound Administration
-
Animal Model: Male ob/ob mice (B6.V-Lepob/J) are commonly used.
-
Diet: To induce a NASH phenotype, mice are fed a custom diet high in trans-fat, fructose, and cholesterol.
-
This compound Administration: this compound is typically dissolved in a vehicle solution (e.g., 5% DMSO, 5% Solutol HS15, and 90% saline) and administered via intraperitoneal (i.p.) injection. Dosing regimens may vary, but a representative study administered the compound once daily for one month.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
SR9238: A Deep Dive into its Selectivity for Liver X Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a potent synthetic inverse agonist of the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2). These nuclear receptors are critical regulators of cholesterol, lipid, and glucose metabolism. As a liver-selective inverse agonist, this compound has garnered significant interest for its potential therapeutic applications in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. A key aspect of its pharmacological profile and therapeutic potential lies in its selectivity for LXRs over other members of the nuclear receptor superfamily. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: this compound Selectivity Profile
The selectivity of a compound is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This compound has been profiled against a panel of other nuclear receptors to determine its specificity for LXRα and LXRβ.
| Nuclear Receptor | Target | Parameter | Value (nM) | Fold Selectivity (vs. LXRα) | Fold Selectivity (vs. LXRβ) | Reference |
| LXRα | Primary | IC50 | 214 | 1 | ~0.2 | [1][2] |
| LXRβ | Primary | IC50 | 43 | ~5 | 1 | [1][2] |
| FXR | Off-Target | - | >10,000 | >47 | >232 | [3] |
| RXR | Off-Target | - | Not specified | - | - | |
| PPARα | Off-Target | - | Not specified | - | - | |
| PPARγ | Off-Target | - | Not specified | - | - | |
| CAR | Off-Target | - | Not specified | - | - | |
| PXR | Off-Target | - | Not specified | - | - |
Note: While it is stated that this compound is selective over a panel of 20 other nuclear receptors, specific quantitative data for many of these, including RXR, PPARs, CAR, and PXR, are not publicly available in the cited literature. The selectivity for FXR is noted to be greater than 10,000 nM.
Experimental Protocols
The determination of this compound's selectivity for LXRs over other nuclear receptors relies on robust in vitro assays. The following are detailed methodologies for key experiments typically employed in such studies.
Cell-Based Cotransfection Luciferase Reporter Assay
This assay is a cornerstone for assessing the activity of nuclear receptor ligands. It measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
Objective: To determine the potency (IC50) of this compound as an inverse agonist for LXRα and LXRβ and to assess its activity on other nuclear receptors.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for the full-length nuclear receptors (e.g., pCMX-hLXRα, pCMX-hLXRβ, pCMX-hFXR, etc.)
-
A luciferase reporter plasmid containing response elements for the nuclear receptor of interest upstream of the luciferase gene (e.g., pGL3-LXRE-luc)
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM with 10% fetal bovine serum)
-
This compound and reference compounds
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the expression plasmid for the nuclear receptor of interest, the corresponding luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist/antagonist. For inverse agonist activity assessment, cells are typically stimulated with a known agonist to induce a baseline level of reporter gene expression.
-
Incubation: Incubate the cells with the compounds for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 values.
Gal4 Hybrid Reporter Assay
This assay is particularly useful for studying the ligand-binding domain (LBD) of a nuclear receptor in isolation from its native DNA-binding domain.
Objective: To confirm that this compound's activity is mediated through the LBD of LXRs and to assess its interaction with the LBDs of other nuclear receptors.
Materials:
-
HEK293T cells
-
Expression plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the LBD of the nuclear receptor of interest (e.g., pBIND-LXRα-LBD)
-
A luciferase reporter plasmid containing the Gal4 upstream activation sequence (UAS) upstream of the luciferase gene (e.g., pGL5-UAS-luc)
-
Control and experimental compounds
-
Other materials as described for the luciferase reporter assay.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the Gal4-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Compound Treatment and Luciferase Assay: Follow the same procedures for compound treatment, incubation, and luciferase measurement as described in the cell-based cotransfection luciferase reporter assay.
-
Data Analysis: Analyze the data as described above to determine the effect of this compound on the transcriptional activity mediated by the LBD of the tested nuclear receptors.
Mandatory Visualizations
LXR Signaling Pathway
Caption: Simplified LXR signaling pathway.
Experimental Workflow for Nuclear Receptor Selectivity Screening
Caption: Workflow for nuclear receptor selectivity screening.
Conclusion
This compound demonstrates potent inverse agonism of LXRα and LXRβ with a notable preference for the latter. While it is reported to be highly selective against a broad panel of other nuclear receptors, including FXR, a comprehensive public dataset with quantitative values for all tested receptors remains to be fully disclosed. The methodologies described herein, particularly cell-based reporter assays, are fundamental to characterizing the selectivity profile of nuclear receptor modulators like this compound. The high selectivity of this compound for LXRs underpins its potential as a valuable research tool and a promising therapeutic candidate for metabolic disorders, warranting further investigation into its interactions with the broader nuclear receptor family.
References
SR9238: A Deep Dive into its Pharmacokinetics and Pronounced Liver Specificity
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SR9238 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). It has garnered significant interest within the research community for its therapeutic potential in metabolic diseases, particularly those affecting the liver, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A key feature of this compound is its designed liver specificity, which is achieved through rapid metabolism of its labile ester group into an inactive carboxylic acid metabolite in the systemic circulation. This targeted action minimizes the potential for off-target effects in peripheral tissues. This guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and liver-centric activity of this compound, including detailed experimental methodologies and a proposed signaling pathway.
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of this compound is characterized by its remarkable liver specificity. Following intraperitoneal (i.p.) administration in mice, this compound rapidly distributes to the liver, reaching significant concentrations, while remaining largely undetectable in the systemic circulation and other tissues.
Quantitative Pharmacokinetic Data
Comprehensive time-course pharmacokinetic data for this compound in preclinical models is limited in the public domain. However, a key study reported the following concentration in the liver:
| Parameter | Value | Species | Dose | Time Point | Tissue | Reference |
| Concentration | ~6 µM | Mouse | Not Specified | 2 hours post-injection | Liver | [1][2] |
Note: This table is based on the currently available data. Further studies are required to fully characterize the pharmacokinetic profile of this compound, including parameters such as Cmax, Tmax, AUC, and elimination half-life in the liver.
Biodistribution
Studies in mice have demonstrated that after i.p. injection, this compound is detected in the liver and intestine, but not in plasma, skeletal muscle, or the brain[1]. This distribution pattern underscores the liver-selective design of the molecule. The rapid systemic clearance to an inactive metabolite is the primary mechanism for this liver specificity[3].
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an inverse agonist on LXRα and LXRβ. LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in lipid metabolism and inflammation. As an inverse agonist, this compound suppresses the basal activity of LXRs, leading to the repression of lipogenic gene expression in the liver.
LXR Inverse Agonism
In vitro assays have demonstrated the potency of this compound as an LXR inverse agonist:
| Parameter | LXRα | LXRβ | Reference |
| IC₅₀ | 214 nM | 43 nM | [1] |
This compound has been shown to induce the recruitment of co-repressor peptides to LXR while decreasing the interaction with co-activator peptides, consistent with its function as an inverse agonist. This leads to a significant decrease in the mRNA expression of key lipogenic genes such as Fasn (Fatty Acid Synthase) and Srebp1c (Sterol Regulatory Element-Binding Protein 1c) in human hepatocyte cell lines (HepG2).
Proposed Signaling Pathway
While direct evidence of this compound's effect on the LKB1-AMPK pathway is still emerging, a plausible mechanism of action involves the interplay between LXR and this critical cellular energy sensor. AMPK, a master regulator of metabolism, can be activated by the upstream kinase LKB1. Activated AMPK is known to suppress the expression of SREBP-1c, a key lipogenic transcription factor that is also a target of LXR. By acting as an LXR inverse agonist, this compound likely synergizes with or influences the LKB1-AMPK signaling axis to potently suppress hepatic lipogenesis.
Key Preclinical Efficacy Studies
This compound has demonstrated significant efficacy in various preclinical mouse models of liver disease, primarily through the suppression of hepatic steatosis, inflammation, and fibrosis.
Diet-Induced Obese (DIO) Mouse Model
In a model of diet-induced obesity, this compound treatment led to a marked reduction in liver lipid content. This was associated with a significant decrease in the expression of inflammatory genes such as Tnfa and Il1b. Histological analysis also showed a reduction in macrophage infiltration in the liver of this compound-treated mice.
Non-Alcoholic Steatohepatitis (NASH) Mouse Model
In a more advanced model of NASH, characterized by steatosis, inflammation, and fibrosis, this compound administration for one month significantly reduced the severity of hepatic steatosis, inflammation, and fibrosis.
Alcoholic Liver Disease (ALD) Model
This compound has also shown hepatoprotective effects in a mouse model of alcoholic liver disease. Treatment with this compound attenuated liver injury and nearly eliminated hepatic steatosis and fibrosis induced by chronic ethanol consumption.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the key preclinical studies of this compound.
In Vivo Animal Models
-
Diet-Induced Obesity (DIO) Model:
-
Animals: Male C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for a period of 10 weeks to induce obesity.
-
Treatment: this compound administered at 30 mg/kg, once daily (qd) via intraperitoneal (i.p.) injection for 30 days.
-
Assessments: Body weight and food intake monitored daily. At the end of the study, plasma is collected for lipid analysis, and livers are harvested for gene expression analysis and histology.
-
-
Non-Alcoholic Steatohepatitis (NASH) Model:
-
Animals: B6 V-lep (ob)/J (ob/ob) mice.
-
Diet: A custom diet high in trans-fat, fructose, and cholesterol to induce NASH.
-
Treatment: Once NASH is established, mice are treated with this compound via i.p. injection for one month.
-
Assessments: Plasma lipid levels and liver health are analyzed. Liver tissue is assessed for disease severity using qPCR, western blot, and immunohistochemistry.
-
Formulation for In Vivo Administration
While the exact formulation for this compound in the cited studies is not always detailed, a common vehicle for similar small molecules for i.p. injection in mice consists of:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline or Phosphate-Buffered Saline (PBS)
Bioanalytical Method for this compound Quantification (General Protocol)
A specific, validated LC-MS/MS method for this compound in liver tissue is not publicly available. However, a general workflow for the quantification of a small molecule like this compound in liver tissue would involve the following steps:
-
Sample Preparation:
-
A known weight of liver tissue is homogenized in an organic solvent (e.g., acetonitrile or methanol) to extract the drug and precipitate proteins.
-
The homogenate is centrifuged, and the supernatant containing the drug is collected.
-
For cleaner samples, a solid-phase extraction (SPE) step may be employed.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation from endogenous matrix components.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification of this compound and its internal standard.
-
Conclusion and Future Directions
This compound is a promising, liver-selective LXR inverse agonist with demonstrated efficacy in preclinical models of fatty liver disease. Its unique pharmacokinetic profile, characterized by high liver exposure and minimal systemic presence, makes it an attractive candidate for treating hepatic metabolic disorders. While the current data strongly supports its mechanism of action and therapeutic potential, further detailed pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion properties in the liver. Additionally, direct investigation into the interplay between this compound and the LKB1-AMPK signaling pathway would provide a more complete understanding of its molecular mechanism of action. The development and publication of a validated bioanalytical method for this compound would also be highly beneficial for the research community.
References
The Metabolic Fate of SR9238: A Technical Guide to its Conversion to the Inactive Acid Analog SR10389
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolism of SR9238, a synthetic liver X receptor (LXR) inverse agonist, to its inactive carboxylic acid analog, SR10389. The rapid and liver-specific conversion of this compound is a key design feature intended to minimize systemic exposure and potential side effects, making it a promising candidate for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH). This document details the experimental methodologies used to characterize this metabolic process, presenting quantitative data and visualizing key pathways and workflows.
Introduction to this compound and its Metabolic Inactivation
This compound is a potent inverse agonist of both LXRα and LXRβ, with IC50 values of 214 nM and 43 nM, respectively[1]. It is designed with a labile ester group that is rapidly hydrolyzed in the liver to form the inactive carboxylic acid metabolite, SR10389[2]. This liver-specific metabolism is crucial for its therapeutic strategy, aiming to suppress hepatic de novo lipogenesis (DNL) and inflammation without affecting LXR signaling in peripheral tissues[2]. In vivo studies in mouse models of diet-induced obesity and NASH have demonstrated that intraperitoneally administered this compound leads to hepatic and intestinal exposure, with no detectable levels in plasma, skeletal muscle, or the brain[2]. This targeted activity has been shown to reduce hepatic steatosis, inflammation, and fibrosis[3].
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and metabolism of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| LXRα | 214 |
| LXRβ | 43 |
Table 2: In Vivo Distribution of this compound
| Tissue/Fluid | Detection Status |
| Liver | Detected |
| Intestine | Detected |
| Plasma | Not Detected |
| Skeletal Muscle | Not Detected |
| Brain | Not Detected |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the metabolism and activity of this compound.
In Vitro Metabolism using Liver Microsomes
The conversion of this compound to SR10389 is primarily assessed using in vitro liver microsomal stability assays. This method evaluates the susceptibility of a compound to metabolism by Phase I enzymes, predominantly cytochrome P450s, which are abundant in liver microsomes.
Objective: To determine the rate of disappearance of this compound and the formation of SR10389 in the presence of liver microsomes.
Materials:
-
Pooled human or mouse liver microsomes
-
This compound
-
SR10389 (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (final concentration typically 0.5 mg/mL) and phosphate buffer.
-
Pre-incubate the microsome solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding this compound (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and SR10389 using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) of this compound.
dot
Cell-Based Assays in HepG2 Cells
Human hepatoma (HepG2) cells are a commonly used in vitro model to assess the effects of compounds on hepatic gene expression.
Objective: To evaluate the effect of this compound on the expression of LXR target genes involved in lipogenesis.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (qPCR)
Protocol:
-
Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
After treatment, wash the cells with PBS and harvest them.
-
Extract total RNA from the cells using a standard protocol.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR to quantify the expression levels of LXR target genes (e.g., SREBF1c, FASN) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression changes in this compound-treated cells compared to control cells.
dot
In Vivo Studies in Mouse Models
Animal models are essential for evaluating the pharmacokinetic properties and efficacy of this compound in a physiological context.
Objective: To assess the in vivo metabolism, tissue distribution, and efficacy of this compound in a mouse model of metabolic disease.
Materials:
-
Mouse model (e.g., diet-induced obese C57BL/6 mice or ob/ob mice)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
Equipment for blood and tissue collection
-
Analytical instrumentation for sample analysis (e.g., LC-MS/MS)
Protocol:
-
Acclimate the mice to the experimental conditions.
-
Induce the disease model if necessary (e.g., by feeding a high-fat diet).
-
Administer this compound (e.g., daily i.p. injections) or vehicle to the mice for a specified duration.
-
At designated time points, collect blood samples via appropriate methods (e.g., tail vein, retro-orbital bleeding).
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, intestine, plasma, skeletal muscle, brain).
-
Process the blood to obtain plasma.
-
Homogenize the tissue samples.
-
Extract this compound and SR10389 from plasma and tissue homogenates.
-
Quantify the concentrations of this compound and SR10389 using a validated LC-MS/MS method.
-
Analyze the pharmacokinetic parameters and tissue distribution.
-
Assess efficacy endpoints, such as changes in liver histology, gene expression, and plasma biomarkers.
dot
Signaling Pathway
This compound exerts its therapeutic effects by modulating the LXR signaling pathway. As an inverse agonist, it binds to LXR and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes.
dot
Conclusion
The rapid and liver-specific metabolism of this compound to its inactive acid analog, SR10389, is a critical feature that underpins its potential as a safe and effective therapeutic for metabolic liver diseases. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism, pharmacokinetics, and efficacy of this compound and similar compounds. A thorough understanding of these processes is essential for the continued development of liver-targeted therapies.
References
Methodological & Application
Application Notes and Protocols: SR9238 In Vitro Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro potency and mechanism of action of SR9238, a synthetic Liver X Receptor (LXR) inverse agonist, using a dual-luciferase reporter assay.
Introduction
This compound is a potent synthetic inverse agonist of the Liver X Receptors, LXRα and LXRβ. It has been shown to suppress the transcription of LXR target genes, such as those involved in lipogenesis. Luciferase reporter assays are a robust and sensitive method to quantify the transcriptional activity of nuclear receptors like LXR in response to ligands. This protocol details a transient co-transfection dual-luciferase reporter assay in Human Embryonic Kidney 293T (HEK293T) cells to characterize the inverse agonist activity of this compound. The assay involves the co-transfection of plasmids expressing an LXR receptor (α or β), a firefly luciferase reporter gene under the control of an LXR response element (LXRE), and a Renilla luciferase reporter as an internal control for normalization.
Data Presentation
The quantitative data from this assay can be summarized to determine the IC50 value of this compound. The IC50 is the concentration of the inhibitor at which 50% of the maximal response is inhibited. For an inverse agonist, this is the concentration that causes a 50% reduction in the basal activity of the receptor.
| Parameter | LXRα | LXRβ |
| IC50 (nM) | 214 | 43 |
Table 1: Reported IC50 values for this compound against LXRα and LXRβ in a cell-based cotransfection luciferase reporter assay.[1]
Signaling Pathway
The mechanism of action of this compound as an LXR inverse agonist involves the modulation of coregulator protein interactions. In the absence of an agonist, LXR can be bound by corepressor proteins like the Nuclear Receptor Corepressor (NCoR). When an agonist binds, a conformational change leads to the dissociation of corepressors and the recruitment of coactivator proteins such as the Thyroid Hormone Receptor-Associated Protein 220 (TRAP220), initiating gene transcription. As an inverse agonist, this compound stabilizes the interaction between LXR and corepressors, leading to the suppression of basal transcriptional activity.[1][2]
Experimental Workflow
The following diagram outlines the major steps in the this compound in vitro luciferase reporter assay.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: HEK293T cells
-
Plasmids:
-
LXRα or LXRβ expression vector (e.g., in a pcDNA3.1 backbone)
-
LXR-responsive firefly luciferase reporter plasmid (e.g., containing multiple copies of an LXRE upstream of a minimal promoter)
-
Renilla luciferase control reporter plasmid (e.g., pRL-TK or pRL-SV40)
-
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar)
-
This compound: Stock solution in DMSO.
-
Dual-Luciferase Reporter Assay System: (e.g., from Promega or other suppliers)
-
Instruments: Luminometer or plate reader with luminescence detection capabilities.
-
Other: 96-well white, clear-bottom tissue culture plates, sterile tubes, and pipettes.
2. Cell Culture and Seeding
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the HEK293T cells into 96-well white, clear-bottom plates at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Ensure the cells are approximately 70-80% confluent at the time of transfection.
3. Co-transfection
-
For each well of the 96-well plate, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. A general guideline is as follows:
-
In a sterile tube, dilute the plasmids in serum-free medium (e.g., Opti-MEM). A suggested ratio of plasmids per well is:
-
50 ng LXRα or LXRβ expression plasmid
-
100 ng LXRE-firefly luciferase reporter plasmid
-
10 ng Renilla luciferase control plasmid
-
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted plasmids and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Add the transfection complexes dropwise to each well.
-
Incubate the plates at 37°C for 4-6 hours.
-
After the incubation period, replace the transfection medium with fresh complete growth medium.
4. This compound Treatment
-
Approximately 24 hours after transfection, prepare serial dilutions of this compound in complete growth medium. A suggested concentration range for the dose-response curve is from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates at 37°C for an additional 18-24 hours.
5. Dual-Luciferase Assay
-
Equilibrate the dual-luciferase assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS).
-
Lyse the cells by adding the passive lysis buffer provided with the assay kit (e.g., 20 µL per well) and incubate on a shaker for 15 minutes at room temperature.
-
Measure the firefly luciferase activity by adding the luciferase assay reagent to each well and reading the luminescence on a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
6. Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity. This ratio (Firefly/Renilla) corrects for variations in transfection efficiency and cell number.
-
Dose-Response Curve: Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value. This can be performed using software such as GraphPad Prism or an online IC50 calculator. The IC50 is the concentration of this compound that produces a 50% inhibition of the normalized luciferase activity compared to the vehicle control.
References
Application Notes: SR9238 Cell-Based Assays in HepG2 Cells
Introduction
SR9238 is a potent and synthetic inverse agonist of the Liver X Receptor (LXR), with inhibitory concentrations (IC50) of 214 nM for LXRα and 43 nM for LXRβ.[1][2] LXRs are nuclear receptors that function as ligand-dependent transcription factors, playing a crucial role in the regulation of lipid, cholesterol, and carbohydrate metabolism.[2] In the context of liver cells, LXR activation can lead to increased expression of lipogenic genes, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c), contributing to lipid accumulation.[3][4]
This compound functions by suppressing the basal activity of LXR, leading to a significant decrease in the expression of these key lipogenic genes in HepG2 human liver cancer cells. This mechanism underlies its potential therapeutic applications in metabolic diseases like non-alcoholic steatohepatitis (NASH), where it has been shown to reduce hepatic steatosis (fatty liver), inflammation, and fibrosis in animal models. These application notes provide detailed protocols for assessing the biological activity of this compound in HepG2 cells, focusing on its effects on cell viability, gene expression, and apoptosis.
Key Applications
-
Determination of the cytotoxic or anti-proliferative effects of this compound.
-
Quantification of the downregulation of LXR target genes involved in lipogenesis.
-
Investigation of the apoptotic mechanisms induced by this compound.
Data Presentation
Quantitative Summary of this compound Activity
| Parameter | Target | Value | Reference |
| IC50 | LXRα | 214 nM | |
| IC50 | LXRβ | 43 nM |
Example Data Table: Cell Viability (IC50 Determination)
| This compound Conc. (µM) | Absorbance (450nm) Mean | Std. Dev. | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.68 | 0.04 | 54.4 |
| 20 | 0.35 | 0.03 | 28.0 |
| 50 | 0.15 | 0.02 | 12.0 |
Example Data Table: Gene Expression Analysis by RT-qPCR
| Target Gene | This compound Treatment | Normalized Ct (Mean ± SD) | ΔCt (vs. GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2^-ΔΔCt) |
| FASN | Vehicle | 22.4 ± 0.3 | 4.4 | 0 | 1.0 |
| FASN | 10 µM this compound | 24.1 ± 0.4 | 6.1 | 1.7 | 0.31 |
| SREBF1c | Vehicle | 21.8 ± 0.2 | 3.8 | 0 | 1.0 |
| SREBF1c | 10 µM this compound | 23.9 ± 0.3 | 5.9 | 2.1 | 0.23 |
| GAPDH | Vehicle | 18.0 ± 0.1 | - | - | - |
| GAPDH | 10 µM this compound | 18.0 ± 0.2 | - | - | - |
Experimental Protocols
Protocol 1: General Cell Culture of HepG2 Cells
This protocol outlines the standard procedure for culturing and maintaining the HepG2 human hepatocellular carcinoma cell line.
Materials
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
TrypLE™ Express or 0.25% Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
T-75 culture flasks, 96-well plates, 6-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS.
-
Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Maintenance: Culture cells in a T-75 flask in a humidified incubator. Passage the cells every 3-4 days when they reach 80-90% confluency to prevent senescence.
-
Passaging: Aspirate the old medium and wash the cell monolayer once with DPBS. Add 2-3 mL of TrypLE™ and incubate for 10-15 minutes at 37°C until cells detach. Neutralize the enzyme with 7-8 mL of complete growth medium and collect the cell suspension. Centrifuge, resuspend in fresh medium, and seed into new flasks at the desired density.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of this compound on the metabolic activity and proliferation of HepG2 cells.
Materials
-
HepG2 cells and complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or Solubilization Buffer
-
Multimode plate reader
Procedure
-
Cell Seeding: Dissociate HepG2 cells to a single-cell suspension. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/CCK-8 Addition: Add 10-20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. If using CCK-8, no solubilization step is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol measures changes in the mRNA levels of LXR target genes like FASN and SREBF1c.
Materials
-
HepG2 cells and complete growth medium
-
This compound stock solution
-
6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (FASN, SREBF1c) and a housekeeping gene (GAPDH)
-
qPCR instrument
Procedure
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 24 hours.
-
RNA Extraction: Aspirate the medium and wash cells with cold DPBS. Lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA template, forward and reverse primers for a target gene, and qPCR master mix. Run the reaction in a qPCR instrument using a standard thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing this compound-treated samples to vehicle controls.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials
-
HepG2 cells and complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure
-
Cell Treatment: Seed HepG2 cells in 6-well plates. Once they reach appropriate confluency, treat with this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with DPBS and detach using TrypLE™ or trypsin. Combine all cells and centrifuge at 200 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold DPBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Visualizations
Caption: Mechanism of this compound as an LXR inverse agonist in HepG2 cells.
Caption: Experimental workflow for the this compound cell viability assay.
Caption: Workflow for analyzing gene expression via RT-qPCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1416153-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Application Notes and Protocols for SR9238 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of lipid and cholesterol metabolism. As an inverse agonist, this compound suppresses the basal constitutive activity of LXRs, leading to the repression of LXR target genes involved in lipogenesis and inflammation. This activity makes this compound a valuable research tool for studying metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). In vivo studies have demonstrated its efficacy in reducing hepatic steatosis, inflammation, and fibrosis.
Mechanism of Action
This compound binds to the ligand-binding domain of LXRα and LXRβ, promoting the recruitment of corepressor proteins to the LXR response elements (LXREs) on target genes. This action effectively inhibits the transcription of genes involved in de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Fatty Acid Synthase (FASN). By downregulating these key lipogenic enzymes, this compound reduces the synthesis and accumulation of lipids in the liver. Furthermore, this compound has been shown to suppress the expression of pro-inflammatory genes, contributing to its therapeutic potential in inflammatory liver conditions.
Data Presentation: this compound Solubility
The solubility of this compound can vary between different suppliers and batches. It is crucial to perform small-scale solubility tests before preparing a large stock solution. Below is a summary of reported solubility data.
| Solvent | Concentration | Remarks |
| DMSO | ~50 mg/mL (83.93 mM) | May require sonication to fully dissolve. Some sources report lower solubility (<1 mg/mL), while others indicate solubility up to 100 mM. It is advisable to use newly opened, anhydrous DMSO. |
| DMF | ~5 mg/mL | - |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | - |
| Ethanol | Insoluble | - |
| Water | Insoluble | - |
Experimental Protocols: Preparation of this compound for In Vivo Administration
The following protocol describes a general method for preparing this compound for intraperitoneal (i.p.) injection in mice. This formulation is based on commonly used vehicles for poorly soluble compounds in preclinical research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical centrifuge tubes (1.5 mL, 15 mL, or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Calculate the required amount of this compound and vehicle components. This will depend on the desired final concentration and the total volume needed for the study. A common dosage used in studies with diet-induced obese mice is 30 mg/kg, administered once daily via i.p. injection.
-
Prepare the vehicle solution. A widely recommended vehicle formulation for compounds with poor aqueous solubility is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
To prepare 10 mL of this vehicle, mix the components in the following order in a sterile conical tube:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline or PBS
Vortex thoroughly after each addition to ensure a homogenous mixture.
-
-
Dissolve this compound in DMSO. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. Add the required volume of DMSO (10% of the final volume) to the powder. Vortex vigorously to dissolve the compound. Gentle warming or sonication may be necessary to achieve complete dissolution.
-
Add PEG300. Once the this compound is fully dissolved in DMSO, add the calculated volume of PEG300 (40% of the final volume). Vortex the solution until it is clear and homogenous.
-
Add Tween-80. Add the calculated volume of Tween-80 (5% of the final volume) and vortex thoroughly.
-
Add Saline or PBS. Slowly add the saline or PBS (45% of the final volume) to the mixture while vortexing. The solution may become slightly viscous. Ensure the final solution is clear and free of any precipitate. If precipitation occurs, the concentration may be too high for this vehicle. Consider adjusting the formulation or reducing the final concentration.
-
Final Preparation. The final solution should be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage. Before administration, allow the solution to come to room temperature and vortex briefly.
Note on Vehicle for Control Group: The vehicle without this compound should be prepared and administered to the control group of animals to account for any effects of the vehicle itself.
Visualizations
Caption: Experimental workflow for preparing this compound for in vivo administration.
Caption: Signaling pathway of this compound as an LXR inverse agonist.
Application Notes and Protocols for SR9238 in Alcoholic Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR9238, a synthetic Liver X Receptor (LXR) inverse agonist, in preclinical research models of alcoholic liver disease (ALD). The protocols detailed below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in ALD.
Introduction
Alcoholic liver disease is a major global health issue, characterized by a spectrum of liver injuries, including steatosis (fatty liver), alcoholic steatohepatitis (ASH), fibrosis, and cirrhosis.[1] Current therapeutic options for ALD are limited.[1] this compound has emerged as a promising investigational compound due to its ability to target key pathological pathways in liver disease.[2][3][4] It functions as a liver-selective LXR inverse agonist, effectively suppressing hepatic lipogenesis, inflammation, and the accumulation of lipids in the liver.
Mechanism of Action: LXR Inverse Agonism
This compound exerts its therapeutic effects by acting as an inverse agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation. In the context of ALD, chronic alcohol consumption leads to the activation of LXR, which in turn upregulates the expression of lipogenic genes, contributing to hepatic steatosis.
This compound binds to LXRs and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes. This action effectively counteracts the pathogenic activation of LXRs seen in ALD. The primary mechanism involves the suppression of the sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream targets, such as fatty acid synthase (FASN), which are key enzymes in the de novo lipogenesis pathway. By inhibiting this pathway, this compound reduces the synthesis and accumulation of fats in the liver.
Key Applications in ALD Research
-
Reduction of Hepatic Steatosis: this compound has been shown to significantly reduce the accumulation of lipids in the liver in animal models of ALD.
-
Amelioration of Liver Injury and Inflammation: The compound attenuates alcohol-induced liver injury, as evidenced by the reduction in serum markers of liver damage and decreased inflammatory infiltrates in the liver.
-
Prevention of Fibrosis: Studies have demonstrated that this compound can prevent the progression of liver fibrosis, a critical step towards cirrhosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in models of alcoholic liver disease.
Table 1: Effect of this compound on Hepatic Lipogenesis Markers
| Marker | Model | Treatment Group | Change from Vehicle Control | Reference |
| Fasn mRNA | Chronic + Binge Ethanol (Mouse) | This compound | Significantly Suppressed | |
| Srebp1c mRNA | Chronic + Binge Ethanol (Mouse) | This compound | Significantly Suppressed | |
| FASN Protein | Chronic + Binge Ethanol (Mouse) | This compound | Significantly Suppressed | |
| SREBP1 Protein | Chronic and Chronic + Binge Ethanol (Mouse) | This compound | Significantly Suppressed |
Table 2: Effect of this compound on Markers of Liver Injury and Inflammation
| Marker | Model | Treatment Group | Change from Vehicle Control | Reference |
| ALT (Alanine Aminotransferase) | Diet-Induced Obese (DIO) Mice | This compound | Significantly Reduced | |
| AST (Aspartate Aminotransferase) | Diet-Induced Obese (DIO) Mice | This compound | Significantly Reduced | |
| Tnfa mRNA | Diet-Induced Obese (DIO) Mice | This compound | ~80% Reduction | |
| Il1b mRNA | Diet-Induced Obese (DIO) Mice | This compound | >95% Reduction | |
| CD68+ Cells (Kupffer Cells) | Chronic + Binge Ethanol (Mouse) | This compound | Significantly Reduced | |
| IL-6 mRNA | Chronic + Binge Ethanol (Mouse) | This compound | Significantly Reduced |
Experimental Protocols
Protocol 1: Chronic-Binge Ethanol Mouse Model of ALD
This model is designed to mimic the clinical scenario of chronic alcohol consumption followed by a binge drinking episode, which often precipitates severe alcoholic hepatitis.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Lieber-DeCarli liquid diet (Control and 5% v/v Ethanol)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Gavage needles
-
Standard laboratory equipment for animal housing and care
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Liquid Diet Adaptation: For 5 days, gradually adapt the mice to the Lieber-DeCarli control liquid diet.
-
Chronic Ethanol Feeding: For the next 10-14 days, feed the mice the Lieber-DeCarli liquid diet containing 5% (v/v) ethanol. The control group receives the pair-fed control liquid diet.
-
This compound Administration: After the initial 14 days of the ethanol diet, begin administration of this compound or vehicle. A typical dosing regimen is 30 mg/kg, administered intraperitoneally (i.p.) once daily for 4 weeks.
-
Binge Ethanol Administration: On the final day of the study, administer a single dose of ethanol (5 g/kg body weight) via oral gavage to the ethanol-fed groups. The control group receives an isocaloric dose of dextrin maltose.
-
Sample Collection: Euthanize the mice 9 hours after the binge administration. Collect blood via cardiac puncture for serum analysis (ALT, AST). Perfuse the liver with PBS and collect tissue for histological analysis (H&E, Sirius Red staining), gene expression analysis (RT-qPCR), and protein analysis (Western blot).
Protocol 2: Histological Analysis of Liver Tissue
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Microscope
Procedure:
-
Fixation: Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink). This allows for the assessment of steatosis, inflammation, and hepatocellular ballooning.
-
Sirius Red Staining: Deparaffinize and rehydrate the sections. Stain with Picro-Sirius Red solution to visualize collagen fibers (red), which is indicative of fibrosis.
-
-
Imaging and Analysis: Capture images of the stained sections using a light microscope. The severity of steatosis, inflammation, and fibrosis can be scored by a trained pathologist blinded to the experimental groups.
Protocol 3: Gene Expression Analysis by RT-qPCR
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Fasn, Srebp1c, Il-6, Tnfa, etc.) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Homogenize liver tissue samples in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase kit.
-
Quantitative PCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizations
Caption: this compound signaling pathway in ALD.
Caption: Experimental workflow for this compound in a mouse ALD model.
References
- 1. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - A Liver-Selective LXR Inverse Agonist That Suppresses Hepatic Steatosis - ACS Chemical Biology - Figshare [figshare.com]
Application Notes and Protocols for SR9238 in Triple-Negative Breast Cancer (TNBC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, leaving chemotherapy as the primary treatment modality.[1] However, the efficacy of chemotherapy is often limited by toxicity and the development of resistance.
Recent research has highlighted the critical role of metabolic reprogramming in cancer progression, presenting new therapeutic avenues. Liver X receptors (LXRs), nuclear receptors that regulate lipid and glucose metabolism, have emerged as potential targets in oncology.[2] SR9238 is a potent synthetic inverse agonist of both LXRα and LXRβ, with IC50 values of 214 nM and 43 nM, respectively.[3] By inhibiting LXR activity, this compound has the potential to disrupt the metabolic pathways that TNBC cells rely on for their growth and survival. While direct studies on this compound in TNBC are emerging, research on related LXR inverse agonists provides a strong rationale for its investigation in this challenging disease.
These application notes provide a summary of the current understanding of LXR inverse agonism in TNBC and offer detailed protocols for the preclinical evaluation of this compound.
Mechanism of Action
This compound functions as an LXR inverse agonist, meaning it binds to LXRα and LXRβ and suppresses their transcriptional activity. This leads to the downregulation of LXR target genes involved in key metabolic processes. In the context of cancer, particularly TNBC, the proposed mechanisms of action for LXR inverse agonists like this compound include:
-
Inhibition of Lipogenesis: LXRs are key regulators of de novo lipogenesis, a process often upregulated in cancer cells to support rapid proliferation. This compound can suppress the expression of critical lipogenic genes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).
-
Disruption of Glucose Metabolism: LXR inverse agonists have been shown to interfere with glycolysis, the primary energy source for many cancer cells. This is achieved by downregulating genes involved in glucose uptake and metabolism.
-
Induction of Oxidative Stress: By disrupting metabolic pathways such as glutaminolysis, LXR inverse agonists can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell death.
-
Modulation of the Tumor Microenvironment: LXR inhibition has been demonstrated to stimulate anti-tumor immunity. Specifically, the related LXR inverse agonist SR9243 has been shown to enhance the cytotoxic activity of CD8+ T-cells within the tumor microenvironment, leading to immune-mediated tumor destruction.
Quantitative Data
While specific data for this compound in TNBC is limited in publicly available literature, the following table summarizes the potency of this compound against LXR isoforms and provides context from studies on other LXR inverse agonists in breast cancer.
| Compound | Target | Assay | IC50 Value | Cell Line(s) | Reference |
| This compound | LXRα | Co-transfection | 214 nM | - | |
| This compound | LXRβ | Co-transfection | 43 nM | - | |
| GAC0001E5 | - | Cell Viability (MTT) | Concentration-dependent inhibition | MDA-MB-231 (TNBC) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of LXR inverse agonists in TNBC and a general workflow for preclinical evaluation.
Caption: Proposed signaling pathway of this compound in TNBC.
Caption: General workflow for preclinical evaluation of this compound in TNBC.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in TNBC cell lines. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549, Hs578T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression of target proteins.
Materials:
-
TNBC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-SCD1, anti-LXRα, anti-LXRβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a TNBC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 TNBC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group. The control group should receive the vehicle solution.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
Conclusion
This compound, as a potent LXR inverse agonist, holds significant promise as a therapeutic agent for triple-negative breast cancer. By targeting the metabolic vulnerabilities of TNBC cells and potentially modulating the tumor microenvironment, this compound offers a novel approach to treating this aggressive disease. The protocols outlined in these application notes provide a framework for the preclinical investigation of this compound, which will be crucial in elucidating its precise mechanisms of action and evaluating its therapeutic potential in TNBC. Further research is warranted to establish the specific efficacy and downstream effects of this compound in various TNBC subtypes.
References
- 1. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: Quantifying LXR Target Gene Suppression by SR9238 using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are critical nuclear receptors that govern cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] As cholesterol sensors, LXRs are activated by oxysterols, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[1] SR9238 is a potent synthetic LXR inverse agonist that effectively suppresses the transcriptional activity of both LXRα and LXRβ with IC50 values of 214 nM and 43 nM, respectively.[2][3] By recruiting corepressor proteins to the LXR complex, this compound inhibits the expression of LXR target genes, particularly those involved in lipogenesis and inflammation.[4] This characteristic makes this compound a valuable tool for studying LXR signaling and a potential therapeutic agent for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring changes in gene expression. These application notes provide a comprehensive protocol for the qPCR analysis of LXR target gene expression in human and mouse cell lines following treatment with this compound.
LXR Signaling Pathway and Mechanism of this compound Action
Upon activation by endogenous ligands such as oxysterols, LXRs form a heterodimer with RXR and bind to LXREs on the DNA. This binding recruits coactivator proteins, initiating the transcription of target genes involved in cholesterol efflux, fatty acid synthesis, and inflammation. This compound, as an inverse agonist, also binds to LXR. However, instead of recruiting coactivators, it promotes the recruitment of corepressor proteins. This corepressor complex inhibits the transcription of LXR target genes, leading to a reduction in their mRNA levels.
Caption: LXR signaling pathway and this compound mechanism.
Data Presentation: Effect of this compound on LXR Target Gene Expression
The following tables summarize the quantitative data on the fold change in the expression of key LXR target genes in response to this compound treatment in various cell lines and mouse models.
Table 1: Effect of this compound on Lipogenic Gene Expression in Mouse Liver
| Gene | Treatment Group | Fold Change vs. Vehicle | p-value | Reference |
| Srebf1 | This compound | ↓ ~0.5 | < 0.05 | |
| Scd1 | This compound | ↓ ~0.4 | < 0.05 | |
| Cd36 | This compound | ↓ ~0.6 | < 0.05 | |
| Fasn | This compound | ↓ ~0.3 | < 0.01 | |
| Srebp1c | This compound | ↓ ~0.4 | < 0.01 |
Table 2: Effect of this compound on Inflammatory Gene Expression in Mouse Liver
| Gene | Treatment Group | Fold Change vs. Vehicle | p-value | Reference |
| Tnfa | This compound | ↓ ~0.2 | < 0.05 | |
| Il1b | This compound | ↓ < 0.05 | < 0.05 |
Table 3: Effect of this compound on Cholesterol Transporter Gene Expression in Human Breast Cancer Cells
| Gene | Cell Line | Treatment Group (12.5 µM this compound) | Fold Change vs. Control | p-value | Reference |
| ABCA1 | MCF-7 | This compound | ↓ ~0.6 | < 0.01 | |
| ABCG1 | MCF-7 | This compound | ↓ ~0.7 | < 0.05 | |
| ABCA1 | MDA-MB-231 | This compound | ↓ ~0.5 | < 0.001 | |
| ABCG1 | MDA-MB-231 | This compound | ↓ ~0.4 | < 0.001 |
Experimental Protocols
This protocol is optimized for human HepG2 hepatocytes. Modifications may be necessary for other cell types.
Cell Culture and this compound Treatment
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells at a density of 3 x 10^5 cells/well in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound-treated well.
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer provided in the RNA extraction kit. Follow the manufacturer's protocol to extract total RNA.
-
RNA Quantification and Purity: Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
qPCR Analysis
Materials:
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target and housekeeping genes (see Table 4)
-
Nuclease-free water
-
qPCR plate and instrument
Table 4: Recommended qPCR Primers (Human)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SREBF1 | GGAGCCATGGATTGCACATT | GGCCCGGGAAGTCACTGT |
| FASN | AGGCTGGGCTCTATGGATTA | AAAAGGAGGCGTCGAACTTG |
| SCD1 | TCGTGGCTGACAGGAAAGAA | GCGTGGAGAACTTGGAAAGG |
| ABCA1 | CTGCTGGGCCATGTCAAG | GTCATCAGCAGGATGCCAGT |
| ABCG1 | GCTCAAGACCATGGGCTCAT | GTCGGAGAAGTCGGTGTAGC |
| IDOL | CCTGCCTCTACAGCACCTTC | GAGGAGGAAGGTGCTGAAGG |
| ACTB (β-actin) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
| GAPDH | AGCCACATCGCTCAGACAC | GCCCAATACGACCAAATCC |
Procedure:
-
qPCR Reaction Setup: Prepare the qPCR reaction mix as follows for each sample:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Plate Setup: Pipette the reaction mix into a qPCR plate. Include no-template controls (NTC) for each primer set.
-
qPCR Program: Run the qPCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds.
-
Data Analysis
The relative gene expression can be calculated using the ΔΔCt method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (treated sample) - Average ΔCt (vehicle control group)
-
Fold Change Calculation: Fold Change = 2^(-ΔΔCt)
Experimental Workflow
Caption: qPCR workflow for LXR target gene analysis.
References
Application Notes and Protocols: Western Blot Analysis of FASN and SREBP1c Following SR9238 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a potent and liver-selective Liver X Receptor (LXR) inverse agonist that has demonstrated significant efficacy in suppressing hepatic lipogenesis.[1][2] LXRs are nuclear receptors that play a crucial role in regulating the transcription of genes involved in lipid metabolism.[3] Activation of LXRs promotes the expression of lipogenic enzymes, including Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master regulator of fatty acid synthesis.[3][4] this compound, by acting as an inverse agonist, represses the basal activity of LXRs, leading to a downstream reduction in the expression of FASN and SREBP1c. This application note provides a detailed protocol for performing Western blot analysis to quantify the reduction of FASN and SREBP1c protein levels in liver tissue following treatment with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound and the general workflow for the Western blot analysis.
Caption: this compound inhibits LXR, suppressing SREBP1c and FASN expression.
Caption: Western blot workflow for FASN and SREBP1c analysis.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on FASN and SREBP1 protein expression in the liver of mice in a model of alcoholic liver disease. The data is presented as the relative protein expression compared to a control group.
| Treatment Group | FASN Relative Protein Expression (Normalized to Control) | SREBP1 Relative Protein Expression (Normalized to Control) |
| Control | 1.0 | 1.0 |
| This compound | ~0.4 | ~0.5 |
Data is estimated from the graphical representation in the cited literature and presented as an approximate fold change.
Experimental Protocols
Materials and Reagents
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient) or reagents for hand-casting gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-FASN antibody
-
Rabbit anti-SREBP1 antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol
1. Protein Extraction from Liver Tissue
-
Excise mouse liver tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until use.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the frozen tissue in a pre-chilled tube.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (protein extract) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
2. SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (typically 20-40 µg per lane) and boil at 95°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol if using PVDF.
3. Immunoblotting
-
Following transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-FASN or anti-SREBP1c, and a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis on the captured image to quantify the band intensities for FASN, SREBP1c, and the loading control.
-
Normalize the band intensity of FASN and SREBP1c to the corresponding loading control for each sample to correct for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control group.
References
- 1. researchgate.net [researchgate.net]
- 2. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SREBP1 Polyclonal Antibody (PA1-337) [thermofisher.com]
Application Notes and Protocols: Histological Analysis of Liver Steatosis with SR9238
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a potent and liver-selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2][3][4] LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of lipid and cholesterol metabolism.[5] Activation of LXRs promotes hepatic lipogenesis, contributing to the development of hepatic steatosis, or fatty liver disease. This compound, by functioning as an inverse agonist, suppresses the basal transcriptional activity of LXRs, leading to a significant reduction in the expression of key lipogenic genes. This mechanism effectively decreases fat accumulation in the liver, reduces inflammation, and can even reverse fibrosis associated with more advanced liver disease. These application notes provide a comprehensive overview of the use of this compound in preclinical models of liver steatosis, with detailed protocols for histological analysis.
Mechanism of Action
This compound exerts its therapeutic effects by binding to LXRα and LXRβ, thereby inhibiting their ability to activate the transcription of target genes involved in de novo lipogenesis. Key downstream targets that are suppressed include Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1). By downregulating these critical enzymes, this compound effectively shuts down the production of new fatty acids in the liver, a primary driver of steatosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical models of liver steatosis.
| Parameter | Value | Reference |
| This compound Potency | ||
| LXRα IC50 | 214 nM | |
| LXRβ IC50 | 43 nM | |
| In Vivo Efficacy (Mouse Models) | ||
| Dosage | 30 mg/kg, intraperitoneal (i.p.), once daily | |
| Reduction in Hepatic Steatosis | Up to 90% | |
| Reduction in Hepatic Fibrosis | Approximately 90% reduction in collagen deposition | |
| Reduction in Plasma Cholesterol | Significant reduction observed |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Animal Model and this compound Administration
-
Animal Model: Induce hepatic steatosis in mice (e.g., C57BL/6J or ob/ob mice) by feeding a high-fat diet or a specialized diet to induce non-alcoholic steatohepatitis (NASH) for a designated period (e.g., 12-16 weeks).
-
This compound Formulation: Prepare a dosing solution of this compound at a concentration suitable for delivering 30 mg/kg body weight. A common vehicle is 10% DMSO, 10% Tween-80, and 80% water.
-
Administration: Administer this compound or the vehicle control to the mice via intraperitoneal (i.p.) injection once daily for the duration of the treatment period (e.g., 30 days).
Tissue Preparation for Histology
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and carefully dissect the liver.
-
Fixation: Immediately place a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours at room temperature to ensure proper fixation.
-
Dehydration and Clearing: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%). Clear the tissue in xylene.
-
Paraffin Embedding: Infiltrate the cleared tissue with molten paraffin wax and embed it to form a solid block.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mounting: Float the sections on a warm water bath and mount them onto glass microscope slides.
-
Drying: Dry the slides overnight in an oven at a low temperature (e.g., 37-42°C) to adhere the tissue sections to the slides.
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol is for the general assessment of liver morphology, inflammation, and steatosis.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 2 minutes each), 95% ethanol (2 changes, 2 minutes each).
-
Rinse in running tap water for 2 minutes.
-
-
Hematoxylin Staining (Nuclei):
-
Stain in Mayer's Hematoxylin solution for 30 seconds to 3 minutes.
-
Rinse in running tap water for 2 minutes.
-
-
Differentiation:
-
Dip slides briefly (1-2 dips) in 1% acid alcohol to remove excess stain.
-
Wash in running tap water for 2 minutes.
-
-
Bluing:
-
Immerse in a bluing agent (e.g., Scott's tap water substitute) or running tap water for 5 minutes to turn the nuclei blue.
-
-
Eosin Staining (Cytoplasm and Extracellular Matrix):
-
Counterstain in Eosin Y solution for 30 seconds to 2 minutes.
-
Rinse with tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (quick dips), 100% ethanol (2 changes, 10 dips each).
-
Clear in xylene (2 changes, 2 minutes each).
-
Mount a coverslip using a resinous mounting medium.
-
Expected Results: Nuclei will be stained blue/purple, while cytoplasm and extracellular matrix will be stained in varying shades of pink. Lipid droplets will appear as clear, empty vacuoles within the hepatocytes.
Pico-Sirius Red Staining Protocol
This protocol is for the specific visualization and quantification of collagen fibers to assess fibrosis.
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin.
-
Wash in running tap water for 10 minutes.
-
-
Pico-Sirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution for 1 hour.
-
-
Rinsing:
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene.
-
Mount a coverslip using a resinous mounting medium.
-
Expected Results: Under bright-field microscopy, collagen fibers will be stained red on a pale yellow background. When viewed with a polarizing microscope, thicker type I collagen fibers will appear yellow-orange, while thinner type III collagen fibers will appear green. This allows for both qualitative and quantitative assessment of fibrosis.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Inflammation Triggers Liver X Receptor-Dependent Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR9238 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
Welcome to the technical support center for SR9238, a potent and selective liver X receptor (LXR) inverse agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility issues. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use newly opened, high-purity (hygroscopic) DMSO, as absorbed water can significantly reduce the solubility of the compound.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies, with sources indicating a range from approximately 5 mg/mL to as high as 50 mg/mL (83.93 mM). Achieving the higher end of this range often requires ultrasonic treatment to facilitate dissolution. For practical purposes, preparing a stock solution of up to 100 mM in DMSO is feasible.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, please refer to our troubleshooting guide below. Common solutions include gentle warming, vortexing, and sonication. Ensure you are using a fresh, anhydrous grade of DMSO.
Q4: Can I use solvents other than DMSO for my in vitro experiments?
A4: Yes, alternative solvents can be used, although DMSO is the most common. Dimethylformamide (DMF) is another option, with a reported solubility of 5 mg/mL. For aqueous-based assays, a stock solution in DMF can be diluted with PBS (pH 7.2). For instance, a 1:2 mixture of DMF:PBS (pH 7.2) has a reported solubility of 0.3 mg/mL. It is important to note that the final concentration of organic solvent in your cell culture medium should be kept low (typically ≤0.1% for DMSO) to avoid cytotoxicity.
Q5: What is the recommended formulation for in vivo animal studies?
A5: Two common formulations for intraperitoneal (i.p.) injection in mice are:
-
Formulation 1: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Formulation 2: 10% DMSO, 10% Tween-80, and 80% water.
It is recommended to prepare these formulations fresh for each use.
Q6: How should I store this compound powder and stock solutions?
A6:
-
Powder: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent/System | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 5 mg/mL - 50 mg/mL | 8.4 mM - 83.9 mM | Requires sonication for higher concentrations. Use of fresh, anhydrous DMSO is critical. |
| DMF | 5 mg/mL | 8.4 mM | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | 0.5 mM | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | ≥ 4.2 mM | For in vivo use. |
Troubleshooting Guide for Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 595.73 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 5.96 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter periods.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Example with PEG300/Tween 80)
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
Methodology:
-
Calculate the required volumes of each component based on the desired final concentration and total volume. For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:
-
For 1 mL final volume: 50 µL DMSO, 300 µL PEG300, 50 µL Tween 80, 600 µL Saline.
-
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG300 and vortex until the solution is homogeneous.
-
Add the Tween 80 and vortex again until fully mixed.
-
Slowly add the saline or PBS while vortexing to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution. Prepare this formulation fresh before each administration.
This compound Signaling Pathway
This compound is a synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that, upon activation by endogenous ligands (oxysterols), form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This typically leads to the recruitment of co-activators and subsequent transcription of genes involved in lipogenesis, such as FASN (Fatty Acid Synthase) and SREBP1c (Sterol Regulatory Element-Binding Protein 1c).
As an inverse agonist, this compound binds to LXR and promotes the recruitment of co-repressors (e.g., NCoR), which actively suppresses the basal transcriptional activity of LXR. This leads to a significant decrease in the expression of lipogenic genes.
References
Technical Support Center: Optimizing SR9238 Dosage for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR9238 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage for this compound in mouse models?
Based on published studies, a common and effective starting dosage for this compound in various mouse models is 30 mg/kg, administered once daily via intraperitoneal (i.p.) injection .[1][2][3] This dosage has shown efficacy in models of diet-induced obesity (DIO), non-alcoholic steatohepatitis (NASH), and alcoholic liver disease (ALD).[1][4]
2. How should I prepare this compound for in vivo administration?
This compound is typically formulated in a vehicle suitable for intraperitoneal injection. A commonly used vehicle is a mixture of DMSO, Tween-80, and water or saline. A general-purpose vehicle that can be tested is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or phosphate-buffered saline (PBS). It is crucial to ensure the compound is fully dissolved.
3. What is the mechanism of action of this compound?
This compound is a synthetic, liver-selective inverse agonist of the Liver X Receptor (LXRα and LXRβ). Instead of activating the receptor, an inverse agonist binds to it and reduces its basal level of activity. This compound works by promoting the recruitment of corepressors to LXR, which in turn suppresses the transcription of LXR target genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Fatty Acid Synthase (FASN). This leads to a reduction in fat accumulation, inflammation, and fibrosis in the liver.
4. What are the expected outcomes of this compound treatment in preclinical models?
In mouse models of fatty liver disease, treatment with this compound has been shown to:
-
Significantly reduce hepatic steatosis (fatty liver).
-
Decrease hepatic inflammation and fibrosis.
-
Suppress the expression of lipogenic genes (Srebp1c, Fasn).
-
Reduce plasma levels of inflammatory markers such as TNFα and IL-1β.
5. How long should an in vivo study with this compound be?
The duration of treatment with this compound in published studies typically ranges from four weeks to 30 days. The exact duration will depend on the specific animal model and the endpoints being measured.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Suboptimal or no observed efficacy (e.g., no reduction in hepatic steatosis) | Inadequate Dosage: The 30 mg/kg dosage may not be optimal for your specific animal model or disease severity. | Dosage Optimization: While 30 mg/kg is a good starting point, consider a dose-response study. It is advisable to test a range of doses (e.g., 10, 30, and 50 mg/kg) to determine the optimal dose for your experimental conditions. |
| Poor Compound Solubility/Stability: this compound may not be fully dissolved in the vehicle, or the formulation may not be stable, leading to a lower effective dose. | Vehicle and Formulation Check: Ensure the vehicle components are of high quality and the preparation method results in a clear solution. Prepare the formulation fresh before each administration if stability is a concern. A recommended vehicle is 10% DMSO, 10% Tween-80, and 80% water. | |
| Incorrect Administration: Improper i.p. injection technique can lead to subcutaneous or intramuscular deposition of the compound, affecting its bioavailability. | Refine Injection Technique: Ensure proper training in i.p. injection techniques to deliver the compound into the peritoneal cavity. | |
| Unexpected Toxicity or Adverse Effects (e.g., significant weight loss, signs of distress) | Dosage Too High: The 30 mg/kg dose might be above the maximum tolerated dose in your specific animal strain or model. | Dose Reduction: If signs of toxicity are observed, reduce the dosage. A pilot study with a lower dose (e.g., 15 mg/kg) is recommended. |
| Vehicle-Related Toxicity: The vehicle itself, particularly at high concentrations of DMSO, can cause irritation or toxicity. | Vehicle Optimization: If vehicle toxicity is suspected, try alternative formulations. For sensitive animals, the concentration of DMSO should be kept below 10%. A vehicle control group is essential to differentiate between compound and vehicle effects. | |
| High Variability in Experimental Results | Inconsistent Dosing: Variations in the preparation of the dosing solution or the volume administered can lead to inconsistent results. | Standardize Dosing Procedure: Use calibrated equipment for preparing and administering the dosing solution. Ensure each animal receives the correct volume based on its body weight. |
| Biological Variability: Animal-to-animal variation in metabolism and disease progression can contribute to variability. | Increase Sample Size: A larger number of animals per group can help to mitigate the effects of biological variability and increase the statistical power of the study. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| LXRα | 214 |
| LXRβ | 43 |
Table 2: Summary of In Vivo Efficacy of this compound at 30 mg/kg/day (i.p.)
| Animal Model | Treatment Duration | Key Efficacy Endpoints | Reference |
| Diet-Induced Obese (DIO) Mice | 30 days | Reduced hepatic lipid content, suppressed expression of lipogenic genes. | |
| Non-Alcoholic Steatohepatitis (NASH) | 1 month | Significantly reduced hepatic steatosis, inflammation, and fibrosis. | |
| Alcoholic Liver Disease (ALD) | 4 weeks | Attenuated liver injury, nearly eliminated hepatic steatosis and fibrosis. | |
| Western Diet and Alcohol Steatohepatitis (WASH) | 4 weeks | Reduced hepatic IL-6 and TGFβ protein expression. |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 10 weeks of age, fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and hepatic steatosis.
-
Acclimatization: House animals individually and allow them to acclimate to the facility for at least one week before the start of the experiment.
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 10% Tween-80, and 80% sterile water.
-
This compound Formulation: Based on the average body weight of the mice, calculate the required amount of this compound for a 30 mg/kg dose. Dissolve the this compound in the vehicle to the desired final concentration. Ensure the solution is clear and homogenous.
-
Dosing:
-
Divide the mice into two groups: Vehicle control and this compound treatment.
-
Administer the vehicle or this compound solution at a volume of 10 µL/g of body weight via intraperitoneal (i.p.) injection once daily for 30 days.
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Observe the animals for any signs of toxicity or distress.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for analysis of plasma lipids and liver enzymes.
-
Excise the liver, weigh it, and fix a portion in formalin for histological analysis (e.g., H&E and Sirius Red staining).
-
Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for Srebp1c, Fasn).
-
Mandatory Visualizations
Caption: LXR signaling pathway and the inhibitory effect of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study.
References
SR9238 stability in cell culture media
Welcome to the technical support center for SR9238. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity. For long-term storage, it is recommended to store the compound as a solid or in a stock solution under the conditions outlined in the table below.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: What is the known stability of this compound in cell culture media?
A3: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule in cell culture can be influenced by several factors, including the media composition (e.g., presence of serum), pH, temperature, and light exposure.[3] It is highly recommended that researchers determine the stability of this compound in their specific experimental setup.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: Degradation of this compound may lead to inconsistent or unexpected results. Signs of instability can include a decrease in the expected biological activity over time, a need for higher concentrations to achieve the desired effect in longer-term experiments, or complete loss of efficacy.
This compound Storage and Solubility Data
| Parameter | Condition | Duration | Reference |
| Stock Solution Storage | -80°C | 2 years | [4] |
| -20°C | 1 year | [4] | |
| Powder Storage | -20°C | 3 years | |
| Solubility | DMSO | Soluble to 100 mM |
Troubleshooting Guide
Issue 1: I am observing inconsistent or weaker-than-expected biological effects of this compound in my cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound may be unstable in your specific cell culture medium over the duration of your experiment.
-
Solution: Perform a stability study of this compound in your cell culture medium using the protocol provided below. If degradation is confirmed, consider the following:
-
Replenish the medium with freshly diluted this compound at regular intervals during long-term experiments.
-
Reduce the duration of the experiment if possible.
-
-
-
Possible Cause 2: Suboptimal Compound Concentration. The concentration of this compound may be too low to elicit a significant response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
Possible Cause 3: Cell Line Variability. Different cell lines may exhibit varying sensitivities to this compound.
-
Solution: Titrate the concentration of this compound for each new cell line used.
-
Issue 2: I am seeing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent this compound Concentration. This could be due to errors in pipetting or serial dilutions.
-
Solution: Ensure accurate and consistent preparation of your working solutions. Prepare a master mix of the final this compound-containing medium for all replicates.
-
-
Possible Cause 2: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding and use appropriate techniques to minimize edge effects in multi-well plates.
-
-
Possible Cause 3: Degradation During Incubation. If the compound is degrading, longer incubation times can exacerbate variability.
-
Solution: Assess the stability of this compound over your experimental time course.
-
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general framework for assessing the chemical stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM) with or without serum
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and mobile phase preparation
-
Water (HPLC grade)
-
Formic acid or other modifier for the mobile phase
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Media: Pre-warm your cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed medium to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining this compound-containing medium in a sterile container at 37°C in a 5% CO₂ incubator.
-
Time-Point Sampling: Collect aliquots of the incubated medium at various time points relevant to your experiments (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing:
-
For media containing serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to your sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from any potential degradation products and media components. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing a small amount of an acid like formic acid) is a common starting point.
-
Analyze the processed samples from each time point by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: this compound acts as an inverse agonist of the Liver X Receptor (LXR).
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: SR9238 Off-Target Effects Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of SR9238, a synthetic Liver X Receptor (LXR) inverse agonist. Given the current lack of publicly available comprehensive off-target screening data for this compound, this guide offers general protocols and troubleshooting advice based on industry-standard practices for characterizing compound selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a synthetic LXR inverse agonist with potent activity against both LXRα and LXRβ isoforms.[1][2][3][4] Its primary mechanism of action involves the suppression of LXR-mediated gene transcription, leading to reduced lipogenesis and inflammation in the liver.[3]
Q2: Why is off-target screening for this compound important?
While this compound was designed for liver selectivity, assessing its activity against a broad range of other molecular targets is crucial to identify potential mechanisms of toxicity or unexpected pharmacology. Off-target screening helps to build a comprehensive safety profile and can de-risk later stages of drug development.
Q3: What types of off-target screening panels are recommended?
A tiered approach is often most effective. Start with a broad panel at a single high concentration (e.g., 10 µM) to identify potential hits. Follow up with dose-response assays for any initial hits to determine their potency (IC50/Ki). Recommended panels include:
-
Kinase Panels: To assess activity against a wide range of protein kinases.
-
Safety Pharmacology Panels: Typically include GPCRs, ion channels, and other targets known to be associated with adverse drug reactions.
-
Nuclear Receptor Panels: To evaluate selectivity against other members of the nuclear receptor superfamily.
Troubleshooting Guide
Problem 1: High variability in kinase assay results.
-
Possible Cause: Compound precipitation.
-
Troubleshooting Tip: Check the solubility of this compound in your assay buffer. If necessary, adjust the buffer composition or reduce the final concentration of the compound.
-
-
Possible Cause: Interference with the assay format.
-
Troubleshooting Tip: Radiometric assays are considered the gold standard as they are less prone to interference. If using an alternative format (e.g., fluorescence-based), run appropriate controls to check for compound auto-fluorescence or quenching.
-
Problem 2: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause: Cell permeability and metabolism.
-
Troubleshooting Tip: this compound may have poor cell permeability or be rapidly metabolized in certain cell types. Use cell lines with characterized transporter expression or consider co-administration with metabolic inhibitors as a control.
-
-
Possible Cause: Target engagement in the cellular context.
-
Troubleshooting Tip: Cellular target engagement assays, such as the NanoBRET assay, can provide a more physiologically relevant measure of inhibitor activity.
-
Problem 3: An off-target hit is identified. What are the next steps?
-
Possible Cause: The hit is a genuine off-target interaction.
-
Troubleshooting Tip: Confirm the hit with an orthogonal assay using a different technology or vendor. Determine the potency (IC50) of the interaction and compare it to the on-target potency for LXRα and LXRβ to establish a selectivity window.
-
-
Possible Cause: The hit is an artifact.
-
Troubleshooting Tip: Investigate potential assay interference as described in Problem 1. Ensure the purity of the this compound sample.
-
Quantitative Data Summary
As specific off-target data for this compound is not publicly available, the following tables provide a template for how such data should be presented.
Table 1: On-Target Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| LXRα | 214 | Cell-based cotransfection | |
| LXRβ | 43 | Cell-based cotransfection |
Table 2: Example Kinase Selectivity Profile for this compound (Hypothetical Data)
| Kinase | % Inhibition @ 10 µM | IC50 (µM) |
| Kinase A | 85 | 1.2 |
| Kinase B | 52 | 9.8 |
| Kinase C | 15 | > 10 |
| Kinase D | 5 | > 10 |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for Off-Target Screening
This protocol is a generalized method for assessing kinase inhibition.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and [γ-³³P]ATP in a kinase buffer.
-
Compound Addition: Add this compound at various concentrations (typically in a 10-point dose-response format). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Data Analysis: Measure the radioactivity remaining on the filter using a scintillation counter. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Tiered workflow for off-target screening.
Caption: this compound mechanism of action on the LXR pathway.
References
Technical Support Center: Troubleshooting SR9238 In Vitro
Welcome to the technical support center for SR9238. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of in vitro experiments involving the LXR inverse agonist, this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing inconsistent results with this compound in my cell-based assays?
Inconsistent results with this compound can stem from several factors, ranging from compound preparation to experimental design. Here’s a breakdown of potential causes and solutions:
-
Compound Solubility and Preparation: this compound has limited aqueous solubility and is typically dissolved in DMSO. Incomplete dissolution or precipitation in culture media can lead to variable effective concentrations.
-
Troubleshooting:
-
Ensure you are using high-quality, anhydrous DMSO. Some suppliers recommend using newly opened DMSO as it can be hygroscopic.[1]
-
To prepare a stock solution, dissolve this compound in DMSO at a high concentration (e.g., 50-100 mM). Sonication may be required to fully dissolve the compound.[1]
-
When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent precipitation.
-
Visually inspect the medium for any signs of precipitation after adding this compound.
-
The final concentration of DMSO in your cell culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cellular effects.[2][3]
-
-
-
Compound Stability: this compound contains a labile ester group which is subject to hydrolysis.[4] Its stability in cell culture media over extended incubation times may be limited.
-
Troubleshooting:
-
For experiments lasting longer than 24-48 hours, consider replenishing the media with freshly diluted this compound to maintain a consistent concentration.
-
Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid using old dilutions.
-
-
-
Concentration-Dependent Anomalous Effects: At concentrations above 1 µM, this compound has been reported to cause anomalous activation in certain reporter assays, such as those for Sterol Response Element (SRE).
-
Troubleshooting:
-
If you are observing unexpected agonist-like effects, consider reducing the concentration of this compound to the nanomolar range, which is consistent with its IC50 values.
-
Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
-
-
Cell Line Specificity: The effects of this compound can be cell-type dependent. For example, while it effectively suppresses lipogenesis in liver cells like HepG2, it has been shown to have no effect on the proliferation of certain pancreatic cancer cell lines.
-
Troubleshooting:
-
Ensure that the cell line you are using is appropriate for studying LXR signaling and expresses LXRα and/or LXRβ.
-
Consider that the cellular context, including the expression of co-regulators, can influence the response to this compound.
-
-
2. My qPCR results for LXR target genes (e.g., FASN, SREBP1c) are variable after this compound treatment. What should I do?
Variable qPCR results are a common issue. Here’s a guide to systematically troubleshoot this problem:
-
Consistent this compound Treatment: Ensure that the issues mentioned in FAQ #1 regarding compound solubility, stability, and concentration are addressed.
-
RNA Quality and Reverse Transcription:
-
Troubleshooting:
-
Assess RNA integrity and purity (A260/280 and A260/230 ratios) to rule out contamination with PCR inhibitors.
-
Use a consistent amount of high-quality RNA for cDNA synthesis across all samples.
-
Ensure your reverse transcription reaction is efficient and consistent.
-
-
-
Primer Design and qPCR Optimization:
-
Troubleshooting:
-
Verify the specificity of your primers for the target genes. Run a melt curve analysis to check for a single peak, indicating a specific product.
-
Optimize primer concentrations and the annealing temperature for your qPCR assay.
-
Ensure your reference/housekeeping genes are stably expressed across your experimental conditions.
-
-
3. I am not seeing the expected decrease in FASN or SREBP1c protein levels by Western blot. How can I troubleshoot this?
If you are not observing the expected protein-level changes, consider the following:
-
Confirm this compound Activity: Before proceeding with Western blotting, confirm that this compound is active in your system by checking its effect on the mRNA expression of target genes using qPCR. A significant decrease in FASN and SREBP1c mRNA is a good indicator of compound activity.
-
Time Course of Protein Expression: The turnover rate of proteins can vary. It may take longer to observe a decrease in protein levels compared to mRNA levels.
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point to observe a decrease in FASN and SREBP1c protein levels.
-
-
-
Western Blotting Technique:
-
Troubleshooting:
-
Ensure complete cell lysis and accurate protein quantification.
-
Load a sufficient amount of protein (typically 20-30 µg of whole-cell lysate).
-
Optimize your antibody dilutions and incubation times.
-
Include appropriate positive and negative controls to validate your assay.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 LXRα | 214 nM | HEK293T (co-transfection assay) | |
| IC50 LXRβ | 43 nM | HEK293T (co-transfection assay) | |
| Effective Concentration | Sub-micromolar range recommended to avoid anomalous effects | General | |
| DMSO Concentration | ≤ 0.1% recommended in final culture medium | General |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium. Remember to include a vehicle control (DMSO) at the same final concentration as your highest this compound concentration.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for LXR Target Genes
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Isolate total RNA from the cells using a method of your choice (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (e.g., FASN, SREBP1c) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.
Western Blotting for FASN and SREBP1c
-
Treat cells with this compound or vehicle control for the chosen duration.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FASN, SREBP1c, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound acts as an LXR inverse agonist, stabilizing the interaction of the LXR/RXR heterodimer with co-repressors, leading to the repression of lipogenic gene transcription.
Caption: A general experimental workflow for in vitro studies with this compound, from preparation to analysis.
Caption: A decision tree to guide the troubleshooting process for inconsistent this compound in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SR9238 and Plasma Cholesterol Regulation
This technical support guide provides researchers, scientists, and drug development professionals with information on the unexpected effects of SR9238 on plasma cholesterol levels observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a Liver X Receptor (LXR) inverse agonist on plasma lipids?
Typically, activation of LXR by synthetic agonists leads to increased hepatic lipogenesis. This is due to the increased expression of lipogenic enzymes such as fatty acid synthase (Fasn) and sterol regulatory element-binding protein 1 (Srebp1), which are direct target genes of LXR.[1] This can result in deleterious effects, including elevated plasma and liver lipids.[2] Therefore, an LXR inverse agonist would be expected to suppress lipogenesis.
Q2: What is the observed "unexpected" effect of this compound on plasma cholesterol?
Contrary to the complex effects of LXR agonists, the LXR inverse agonist this compound has been observed to unexpectedly suppress or lower plasma cholesterol levels in preclinical mouse models.[3][4][5] Specifically, studies have shown a significant reduction in total cholesterol and LDL cholesterol.
Q3: What is the proposed mechanism for this compound's cholesterol-lowering effect?
The proposed mechanism for the decrease in plasma cholesterol involves the suppression of Sterol Regulatory Element-Binding Protein 2 (SREBP2). This compound treatment has been shown to reduce the levels of active SREBP2, which is a key regulator of cholesterol biosynthesis. It is suggested that this compound prevents the translocation of SREBP2 to the nucleus.
Q4: Has this effect been observed in different animal models?
Yes, the cholesterol-lowering effect of this compound has been noted in various mouse models, including diet-induced obese (DIO) mice and ob/ob mice used as a model for non-alcoholic steatohepatitis (NASH).
Q5: What is the magnitude of the observed reduction in plasma cholesterol?
In diet-induced obese (DIO) mice, a reduction of approximately 20% in plasma LDL-cholesterol was observed. In a mouse model of NASH, the reduction was more substantial, at around 50%. A systemically available analog, SR9243, also demonstrated a similar decrease of about 50% in plasma LDL-C in mice on a normal chow diet.
Troubleshooting Guide
Issue: Inconsistent or no significant change in plasma cholesterol levels after this compound administration.
Possible Cause 1: Suboptimal Compound Formulation or Administration.
-
Recommendation: this compound is a compound with specific solubility characteristics. Ensure proper formulation for in vivo studies. For animal experiments, it is crucial to confirm the appropriate dosage and administration route as described in published studies.
Possible Cause 2: Incorrect Animal Model or Diet.
-
Recommendation: The effect of this compound on plasma cholesterol has been documented in specific disease models like diet-induced obesity and NASH. The metabolic state of the animal can significantly influence the outcome. Ensure that the chosen animal model and diet are appropriate for studying lipid metabolism and are consistent with established protocols.
Possible Cause 3: Variability in Experimental Protocol.
-
Recommendation: Adherence to a consistent and validated experimental protocol is critical. Refer to the detailed experimental protocols for animal treatment, sample collection, and analysis.
Quantitative Data Summary
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Plasma LDL-Cholesterol | Diet-Induced Obese (DIO) Mice | This compound | ~20% decrease | |
| Plasma LDL-Cholesterol | NASH Mouse Model | This compound | ~50% decrease | |
| Total Cholesterol | ob/ob Mice on HTF Diet (NASH model) | This compound | Significant reduction | |
| LDL Cholesterol | ob/ob Mice on HTF Diet (NASH model) | This compound | Significant reduction | |
| Plasma Triglycerides | ob/ob Mice on HTF Diet (NASH model) | This compound | No significant effect |
Signaling Pathway
Caption: Proposed mechanism of this compound on cholesterol.
Experimental Protocols
1. Animal Model and Treatment (NASH Model)
-
Animal Model: B6 V-lep (ob)/J (ob/ob) mice are commonly used as they are obese and diabetic, making them suitable for studying metabolic diseases.
-
Diet: To induce NASH, mice are fed a custom complete rodent diet (HTF) containing high amounts of trans-fat, fructose, and cholesterol.
-
This compound Administration: Once NASH is induced, mice are treated with this compound for one month by intraperitoneal (i.p.) injection.
-
Vehicle Control: A vehicle solution is administered to the control group.
2. Plasma Lipid Analysis
-
Sample Collection: At the termination of the experiment, blood is collected from the mice to obtain plasma samples.
-
Analysis: Plasma levels of total cholesterol, LDL, and triglycerides are determined using clinical chemistry analyzers.
3. Western Blot for SREBP2 Expression
-
Sample Preparation: Liver tissue samples are collected at the end of the study. Nuclear and cytoplasmic extracts are prepared from the liver tissue to analyze the localization of SREBP2.
-
Protein Quantification: Protein concentration in the extracts is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SREBP2. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands corresponding to the active (nuclear) form of SREBP2 is quantified to assess its expression levels.
4. Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is isolated from liver tissue samples.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for SREBP1c, Fasn, and other target genes. The relative expression of each gene is normalized to a housekeeping gene (e.g., GAPDH). This method is used to assess the expression of genes that regulate lipogenesis.
References
- 1. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 3. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - A Liver-Selective LXR Inverse Agonist That Suppresses Hepatic Steatosis - ACS Chemical Biology - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting SR9238 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves for the LXR inverse agonist, SR9238.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping you to identify potential causes and find solutions.
Question: Why is my this compound dose-response curve showing a biphasic or anomalous shape?
Answer:
A biphasic or anomalous dose-response curve with this compound, particularly an unexpected increase in signal at higher concentrations, has been observed in some cellular assays. For instance, anomalous activation of Sterol Response Element (SRE) reporter genes has been noted at concentrations above 1 µM.[1] This can be attributed to several factors:
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets besides Liver X Receptors (LXRs), leading to a secondary response that opposes or modifies the primary LXR-mediated effect.
-
Cytotoxicity: High concentrations of this compound or related compounds can be cytotoxic.[1] This can confound assays that measure metabolic activity or cell number, as a decrease in cell viability at high concentrations can lead to a drop-off in the response, creating a bell-shaped curve.
-
Assay Artifacts: The observed effect could be an artifact of the specific assay system. For example, at high concentrations, the compound might interfere with the reporter enzyme (e.g., luciferase) or the detection reagents.
Troubleshooting Steps:
-
Confirm with a Secondary Assay: Use an alternative assay to validate your findings. For example, if you observe an anomalous result in a reporter assay, measure the mRNA expression of known LXR target genes such as SREBF1, FASN, and SCD1 using RT-qPCR.[1] A consistent dose-dependent decrease in the expression of these genes would confirm the inverse agonist activity of this compound.
-
Assess Cytotoxicity: Perform a cytotoxicity assay, such as an MTT or CellTiter-Glo assay, in parallel with your primary experiment. This will help you to determine the concentration range at which this compound impacts cell viability in your specific cell line.
-
Adjust Concentration Range: If the anomalous effect is observed at high concentrations, consider focusing on a lower, more pharmacologically relevant concentration range (typically below 1 µM) where this compound is expected to act as a specific LXR inverse agonist.
-
Review Experimental Protocol: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Also, check for any potential interference of this compound with your assay reagents by running appropriate controls (e.g., compound in cell-free assay buffer).
Question: I am seeing high variability between replicates in my this compound experiment. What could be the cause?
Answer:
High variability between replicates can obscure the true dose-response relationship. Several factors can contribute to this issue:
-
Cell Seeding Inconsistency: Uneven cell numbers across wells will lead to variability in the final readout.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound at higher concentrations will result in inconsistent dosing.
-
Pipetting Errors: Inaccurate pipetting of either the compound or reagents can introduce significant variability.
-
Edge Effects in Microplates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients, leading to inconsistent results.
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. Allow cells to adhere and stabilize before adding the compound.
-
Check Compound Solubility: Visually inspect your compound dilutions under a microscope for any signs of precipitation. If solubility is an issue, you may need to adjust the vehicle or the final concentration range.
-
Refine Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. For dose-response curves, prepare serial dilutions in a separate plate before transferring to the cell plate.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[2][3] It binds to LXRs and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes involved in lipogenesis and inflammation.
What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the LXR subtype and the experimental system.
| LXR Subtype | Assay Type | IC50 | Reference |
| LXRα | Cell-based cotransfection assay | 214 nM | |
| LXRβ | Cell-based cotransfection assay | 43 nM |
What cell lines are commonly used to study the effects of this compound?
This compound has been studied in a variety of cell lines, including:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver metabolism and the effects of LXR modulators on lipogenesis.
-
CCF-STTG1 (Human Astrocytoma): Used to study the induction of ABCA1, an LXR target gene involved in cholesterol transport.
-
HEK293T (Human Embryonic Kidney): Often used for co-transfection assays to study the direct effect of compounds on receptor activity.
What are the known downstream effects of this compound treatment in cells?
Treatment of cells with this compound has been shown to:
-
Decrease the mRNA expression of lipogenic genes such as Fasn and Srebp1c.
-
Suppress the transcription from a fatty acid synthase (Fasn) promoter-driven luciferase reporter.
-
Induce the interaction of corepressor peptides with both LXRα and LXRβ.
Experimental Protocols
1. LXR Reporter Gene Assay
This protocol describes a general method for assessing the inverse agonist activity of this compound using a luciferase reporter gene under the control of an LXR response element (LXRE).
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
LXRE-luciferase reporter plasmid
-
LXRα or LXRβ expression plasmid
-
Renilla luciferase control plasmid (for normalization)
-
This compound
-
DMSO (vehicle)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex in Opti-MEM containing the LXRE-luciferase reporter, the LXR expression plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Add the this compound dilutions to the cells and incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete growth medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for HepG2) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the cell plate with the this compound dilutions and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Visualizations
Caption: this compound acts as an inverse agonist by binding to the LXR/RXR heterodimer, promoting corepressor recruitment and repressing target gene transcription.
Caption: A typical workflow for generating a dose-response curve for this compound, from cell preparation to data analysis.
Caption: A flowchart to guide the troubleshooting process when encountering unexpected dose-response curves with this compound.
References
- 1. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 2. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
SR9238 Technical Support Center: Cytotoxicity & Cell Viability Assays
Welcome to the technical support center for SR9238. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound in cytotoxicity and cell viability experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic small molecule that functions as a potent and selective inverse agonist of the Liver X Receptors (LXR), LXRα and LXRβ.[1][2][3] Unlike an agonist which activates the receptor, an inverse agonist binds to the receptor and reduces its basal (constitutive) activity. This compound works by promoting the recruitment of corepressor proteins (like NCoR) to the LXR-RXR heterodimer on DNA, which in turn suppresses the transcription of LXR target genes.[1][3] Key suppressed genes include those involved in lipogenesis (fat synthesis), such as SREBP-1c and Fatty Acid Synthase (FASN).
Q2: What are the expected cytotoxic effects of this compound on cancer cells? A2: By suppressing lipogenesis and altering cellular metabolism, this compound can impede the growth and viability of cancer cells that rely on high rates of fatty acid synthesis. While its primary characterization is in metabolic diseases like non-alcoholic steatohepatitis (NASH), studies on similar LXR inverse agonists have shown they can reduce cell viability in cancer cell lines in a concentration-dependent manner. The cytotoxic effects can be linked to the disruption of metabolic pathways essential for rapid cell proliferation.
Q3: Which cell viability assays are most compatible with this compound? A3: Standard colorimetric or fluorometric assays are suitable for assessing the effects of this compound. The most common include:
-
MTT Assay: Measures metabolic activity via the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
MTS Assay: Similar to MTT, but produces a water-soluble formazan product, simplifying the protocol by removing the solubilization step.
-
Resazurin (alamarBlue®) Assay: Measures the reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.
-
ATP-based Luminescence Assays (e.g., CellTiter-Glo®): Quantifies ATP levels, which is a direct indicator of metabolically active, viable cells.
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound? A4: Cell viability assays like MTT or MTS measure metabolic activity and cannot distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects). To differentiate, you can:
-
Perform a cell counting assay (e.g., Trypan Blue exclusion) over time. A decrease in the total number of live cells indicates cytotoxicity, while a plateau in cell number suggests a cytostatic effect.
-
Use an apoptosis assay , such as Annexin V/Propidium Iodide (PI) staining, to specifically detect programmed cell death.
Q5: My results show high variability between experiments. What are the common causes? A5: High variability can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers plated per well. Ensure you have a homogenous cell suspension and optimize seeding density beforehand.
-
Compound Preparation: Inconsistent serial dilutions or degradation of the this compound stock solution. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Incubation Times: Variation in the incubation time after adding the compound or the assay reagent.
-
Contamination: Bacterial or yeast contamination can alter metabolic activity and affect assay results.
Quantitative Data: this compound Potency
The following table summarizes the reported IC50 values for this compound against its direct targets, the LXR isoforms. Cytotoxic IC50 values in specific cell lines may vary significantly based on the cell type, exposure time, and assay used. For reference, a similar LXR inverse agonist (1E5) showed cytotoxic IC50 values in the single-digit micromolar range in breast cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| LXRα | Co-transfection Assay | 214 nM | |
| LXRβ | Co-transfection Assay | 43 nM | |
| MCF-7 (Breast Cancer) | MTT Assay (72h) | 8.43 µM | |
| MCF-7-TamR (Breast Cancer) | MTT Assay (72h) | 7.38 µM | |
| MDA-MB-231 (Breast Cancer) | MTT Assay (72h) | 7.74 µM* | |
| Data for LXR inverse agonist GAC0001E5, not this compound. |
Troubleshooting Guides
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Dose-Dependent Decrease in Viability | 1. This compound concentration is too low. 2. The cell line is resistant to the metabolic effects of LXR inverse agonism. 3. The compound has degraded. 4. Incubation time is too short. | 1. Increase the concentration range of this compound. 2. Test a different cell line known to be sensitive to metabolic inhibitors. 3. Prepare fresh dilutions from a new stock solution. 4. Increase the incubation period (e.g., from 24h to 48h or 72h). |
| High Background in Blank Wells (MTT/MTS Assay) | 1. Contamination of the culture medium with bacteria or yeast. 2. Phenol red or serum in the medium is interfering with the absorbance reading. | 1. Use fresh, sterile medium and practice aseptic technique. 2. Use serum-free and/or phenol red-free medium during the final assay incubation step. |
| Low Absorbance Signal in Control (Untreated) Wells | 1. Cell seeding density is too low. 2. Cells are unhealthy or have low metabolic activity (e.g., post-thaw stress). 3. MTT/MTS reagent was added incorrectly or is expired. | 1. Perform a cell titration experiment to determine the optimal seeding density. 2. Ensure cells are healthy and in the logarithmic growth phase before plating. 3. Check the reagent's expiration date and ensure it was added to all wells. |
| Incomplete Dissolving of Formazan Crystals (MTT Assay) | 1. The solubilization agent is insufficient or ineffective. 2. Incubation time with the solubilizer is too short. 3. Cell density is too high, leading to excessive formazan production. | 1. Ensure the solubilization solution (e.g., DMSO, acidified SDS) is added correctly. 2. Increase the solubilization time and mix the plate on an orbital shaker. 3. Reduce the initial cell seeding density. |
Visualizations: Pathways and Workflows
Signaling & Experimental Diagrams
Caption: this compound binds LXR, recruiting corepressors to repress lipogenic gene transcription.
Caption: Experimental workflow for assessing this compound cytotoxicity using a plate-based assay.
Caption: Troubleshooting logic for a failed dose-response experiment.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability through metabolic activity.
Materials:
-
This compound (dissolved in DMSO)
-
Cells in culture
-
96-well clear flat-bottom plates
-
Complete culture medium
-
MTT (Thiazolyl Blue Tetrazolium Bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to the predetermined optimal seeding density. Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Read Absorbance: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay Protocol
This protocol uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cells treated with this compound and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Seed and treat cells with this compound (and controls) in a 6-well plate for the desired time.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend in Binding Buffer: Centrifuge again, discard the PBS, and resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the 100 µL of cell suspension. For controls, prepare tubes with unstained cells, cells with only Annexin V-FITC, and cells with only PI.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
References
Technical Support Center: Investigating the Impact of SR9238 on Macrophage Self-Renewal In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the impact of the Liver X Receptor (LXR) inverse agonist, SR9238, on macrophage self-renewal in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, liver-selective inverse agonist of Liver X Receptors (LXRα and LXRβ)[1]. As an inverse agonist, it suppresses the basal transcriptional activity of LXRs[2]. LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation[3]. This compound was developed to suppress hepatic lipogenesis and has been shown to be effective in reducing hepatic steatosis, inflammation, and fibrosis in animal models of non-alcoholic steatohepatitis (NASH)[2].
Q2: What is the reported effect of this compound on macrophage numbers in vivo?
Published research indicates that the in vivo inhibition of LXR signaling by this compound leads to an increase in the number of adipose tissue macrophages (ATMs)[4]. Specifically, studies have shown a higher percentage of CD45⁺/F4/80⁺ ATMs in the epididymal white adipose tissue (eWAT) of mice treated with this compound. This is in contrast to some reports where this compound treatment in models of NASH was associated with a decrease in hepatic F4/80+ cells. These differing results suggest that the effect of this compound on macrophage numbers may be tissue-specific.
Q3: How does this compound's effect on LXR relate to macrophage self-renewal?
The precise signaling pathway is still under investigation. However, studies have shown that the activation of LXR can impede macrophage self-renewal and suppress cell cycle progression. Therefore, it is hypothesized that by acting as an LXR inverse agonist, this compound counteracts this inhibitory effect, thereby promoting the proliferation and self-renewal of macrophages.
Q4: Is there evidence that the increase in macrophage numbers is due to self-renewal rather than recruitment?
Yes, evidence points towards self-renewal. In vivo studies using this compound have shown an alteration in the cell cycle distribution of the stromal vascular fraction (SVF) of adipose tissue, which contains the macrophage population. An increase in the proportion of cells in the S and G2/M phases of the cell cycle suggests active proliferation within the tissue. To definitively distinguish between recruitment and in situ proliferation, researchers can employ techniques such as BrdU/EdU labeling or Ki67 staining, as detailed in the experimental protocols section.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable increase in macrophage numbers after this compound treatment. | 1. Tissue-Specific Effects: this compound's impact may vary between tissues. The proliferative effect has been documented in adipose tissue.2. Incorrect Dosage/Administration: The dose may be suboptimal, or the administration route may not achieve sufficient bioavailability in the target tissue.3. Timing of Analysis: The proliferative peak may occur at a different time point than when the analysis was performed.4. Animal Model: The specific mouse strain, age, or disease model may influence the response. | 1. Analyze the macrophage population in epididymal white adipose tissue (eWAT), where the effect has been observed.2. Conduct a dose-response study. For intraperitoneal (i.p.) injections, refer to published in vivo studies for typical dosage ranges.3. Perform a time-course experiment to identify the optimal time point for observing macrophage proliferation.4. Ensure the animal model is appropriate and consider potential strain-specific differences in LXR signaling. |
| Difficulty confirming that the macrophage increase is due to self-renewal. | 1. Inadequate Proliferation Markers: Relying solely on cell numbers may not distinguish between recruitment of monocytes and in situ proliferation.2. Suboptimal Staining Protocol: Issues with antibody penetration or fixation for intracellular markers like Ki67. | 1. Incorporate proliferation assays such as BrdU or EdU labeling into your experimental design. These methods label cells undergoing DNA synthesis.2. Use Ki67 staining as an alternative or complementary marker for actively cycling cells.3. Optimize your flow cytometry or immunohistochemistry protocols for macrophage proliferation markers. |
| Conflicting results observed in different tissues (e.g., adipose vs. liver). | 1. Pharmacokinetics of this compound: this compound is designed to be liver-selective, which may lead to different concentrations and effects in various tissues.2. Distinct Macrophage Populations: Macrophages in different tissues have unique phenotypes and may respond differently to LXR modulation. | 1. This may be an expected outcome. Focus your investigation on a specific tissue of interest and interpret the results in the context of that tissue's microenvironment.2. Characterize the macrophage populations in each tissue to understand their baseline proliferative capacity and LXR expression. |
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the in vivo effect of this compound on adipose tissue macrophages.
| Parameter | Vehicle Control (Mean ± SEM) | This compound Treatment (Mean ± SEM) | Statistical Significance |
| Stromal Vascular Fraction (SVF) Cell Cycle Distribution (G0/G1 Phase) | ~85% | ~75% | p < 0.05 |
| Stromal Vascular Fraction (SVF) Cell Cycle Distribution (S Phase) | ~10% | ~15% | p < 0.05 |
| Stromal Vascular Fraction (SVF) Cell Cycle Distribution (G2/M Phase) | ~5% | ~10% | p < 0.01 |
| Percentage of CD45⁺/F4/80⁺ Adipose Tissue Macrophages (ATMs) | ~15% | ~25% | p < 0.05 |
Experimental Protocols
In Vivo Assessment of Macrophage Self-Renewal Following this compound Treatment
This protocol outlines a typical in vivo experiment to assess the impact of this compound on macrophage self-renewal in the adipose tissue of mice.
1. Animal Model and this compound Administration:
-
Animals: Use male C57BL/6J mice, 8-12 weeks of age.
-
Acclimation: Allow mice to acclimate for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in a vehicle solution (e.g., DMSO and corn oil).
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 14 days). A typical dose from other in vivo studies is in the range of 30 mg/kg.
2. Proliferation Labeling (Optional but Recommended):
-
BrdU/EdU Injection: 2-4 hours before euthanasia, inject mice i.p. with a proliferation label such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) to label cells in the S phase of the cell cycle.
3. Tissue Collection and Processing:
-
Euthanasia: Euthanize mice using an approved method.
-
Tissue Harvest: Carefully dissect the epididymal white adipose tissue (eWAT).
-
Stromal Vascular Fraction (SVF) Isolation:
-
Mince the eWAT finely in digestion buffer (e.g., HBSS with collagenase).
-
Incubate at 37°C with shaking for 30-45 minutes.
-
Neutralize the collagenase with media containing FBS.
-
Filter the cell suspension through a 100 µm and then a 40 µm cell strainer.
-
Centrifuge to pellet the SVF cells.
-
Lyse red blood cells if necessary.
-
4. Flow Cytometry Analysis:
-
Cell Staining:
-
Stain the SVF cell suspension with antibodies against surface markers to identify macrophages (e.g., F4/80, CD11b, CD45).
-
If using proliferation markers, follow the manufacturer's protocol for intracellular staining of Ki67 or for BrdU/EdU detection.
-
For cell cycle analysis, fix and permeabilize the cells, then stain with a DNA-binding dye like Propidium Iodide (PI).
-
-
Data Acquisition: Acquire data on a flow cytometer.
5. Data Analysis:
-
Gate on the live, single-cell population.
-
Identify macrophages (e.g., CD45⁺, CD11b⁺, F4/80⁺).
-
Quantify the percentage of proliferating macrophages (Ki67⁺ or BrdU/EdU⁺) within the total macrophage population.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) of the macrophage population using the PI staining data.
Visualizations
Signaling Pathway
Caption: Proposed pathway of this compound-induced macrophage self-renewal.
Experimental Workflow
Caption: Workflow for assessing macrophage self-renewal in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of SR9238 and T0901317 in Metabolic Research
A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting metabolic effects of the LXR inverse agonist SR9238 and the LXR agonist T0901317.
This guide provides an objective comparison of the Liver X Receptor (LXR) modulators, this compound (an inverse agonist) and T0901317 (an agonist), in the context of metabolic studies. The data presented herein is collated from various preclinical studies to offer a clear perspective on their respective impacts on lipid metabolism, glucose homeostasis, and inflammation.
Performance Snapshot: this compound vs. T0901317
| Feature | This compound (LXR Inverse Agonist) | T0901317 (LXR Agonist) |
| Mechanism of Action | Suppresses the basal constitutive activity of LXRα and LXRβ.[1][2][3] | Activates LXRα and LXRβ, leading to the transcription of target genes. |
| Primary Metabolic Effect | Inhibition of lipogenesis and reduction of hepatic steatosis.[4][5] | Potent induction of lipogenesis, often leading to hypertriglyceridemia and hepatic steatosis. |
| Tissue Specificity | Primarily liver-selective. | Systemic activity. |
| Therapeutic Potential | Investigated for non-alcoholic steatohepatitis (NASH) and other metabolic liver diseases. | Explored for atherosclerosis due to effects on reverse cholesterol transport, but limited by lipogenic side effects. |
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and T0901317 on key metabolic parameters as reported in various preclinical models.
Table 1: Effects on Hepatic Gene Expression
| Gene | This compound | T0901317 | Animal Model/Cell Line |
| Srebf1c (SREBP-1c) | Significant decrease. | Significant increase. | HepG2 cells, Diet-induced obese mice |
| Fasn (Fatty Acid Synthase) | Significant decrease. | Significant increase. | HepG2 cells, Diet-induced obese mice |
| Scd1 (Stearoyl-CoA Desaturase-1) | Significant decrease. | Significant increase. | Diet-induced obese mice |
| Tnfa (TNF-α) | ~80% reduction. | Variable, can reduce inflammation in some contexts. | Diet-induced obese mice |
| Il1b (IL-1β) | >95% reduction. | Variable, can reduce inflammation in some contexts. | Diet-induced obese mice |
Table 2: Effects on Plasma Lipids
| Parameter | This compound | T0901317 | Animal Model |
| Triglycerides | No significant change or slight decrease. | Marked increase (e.g., 3-fold to 8.9-fold). | ob/ob mice, ApoE-/- mice |
| Total Cholesterol | Significant reduction. | Increased. | ob/ob mice, LDLR-/- mice |
| LDL Cholesterol | Significant reduction. | Increased. | ob/ob mice, Rabbit models |
| HDL Cholesterol | No significant change. | Increased. | ob/ob mice, ApoE-/- mice |
Table 3: Effects on Liver Function
| Parameter | This compound | T0901317 | Animal Model |
| Liver Weight | Significant reduction in steatotic livers. | Increase, associated with lipid accumulation. | ob/ob mice with NASH, db/db mice |
| Hepatic Steatosis | Significant reduction. | Induction or exacerbation. | Diet-induced obese mice, NASH models |
| Plasma ALT | Significant reduction in models of liver injury. | Can be elevated due to lipotoxicity. | NASH models |
| Plasma AST | Significant reduction in models of liver injury. | Can be elevated due to lipotoxicity. | NASH models |
Signaling Pathways
The differential effects of this compound and T0901317 stem from their opposing actions on the Liver X Receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and T0901317 are provided below.
Diet-Induced Obese (DIO) and Non-Alcoholic Steatohepatitis (NASH) Mouse Models
-
Objective: To induce metabolic phenotypes in mice that mimic human obesity and NASH for evaluating the therapeutic effects of this compound and T0901317.
-
Protocol for DIO Model:
-
Use male C57BL/6J mice, 6-8 weeks of age.
-
House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to a high-fat diet (HFD), typically with 45-60% of calories from fat, for 12-16 weeks. A control group is fed a standard chow diet.
-
Monitor body weight and food intake weekly.
-
After the diet-induced obesity is established, mice can be randomized into treatment groups.
-
-
Protocol for NASH Model:
-
Use a susceptible mouse strain such as C57BL/6J or ob/ob mice.
-
Feed the mice a specialized diet high in fat (e.g., 40% of calories), fructose (e.g., 20% in drinking water or diet), and cholesterol (e.g., 2%).
-
Continue the diet for a sufficient duration (e.g., 16-30 weeks) to induce the key histological features of NASH, including steatosis, inflammation, and fibrosis.
-
Confirm the NASH phenotype through histological analysis of liver tissue.
-
Compound Administration
-
Objective: To deliver this compound or T0901317 to the animal models in a consistent and reproducible manner.
-
Protocol for Intraperitoneal (i.p.) Injection:
-
Restrain the mouse securely, often by scruffing the neck and securing the tail.
-
Position the mouse to expose the abdomen, typically with the head tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Cleanse the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe.
-
Inject the compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA levels of target genes in liver tissue to assess the transcriptional effects of this compound and T0901317.
-
Protocol:
-
RNA Extraction: Isolate total RNA from liver tissue samples using a suitable kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Srebp1c, Fasn) and a reference gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Plasma Lipid and Liver Enzyme Analysis
-
Objective: To measure circulating lipid levels and markers of liver damage to evaluate the systemic metabolic effects of the compounds.
-
Protocol:
-
Blood Collection: Collect blood from mice via cardiac puncture or tail vein into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Measure plasma concentrations of total cholesterol, triglycerides, HDL, and LDL using commercially available colorimetric assay kits according to the manufacturer's protocols.
-
Liver Enzyme Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available enzymatic assay kits. The activity is typically determined by monitoring the change in absorbance at a specific wavelength.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and T0901317 in a diet-induced obesity mouse model.
References
- 1. This compound | Liver X Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1416153-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LXR Inhibitors: SR9238 vs. GW3965
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent modulators of the Liver X Receptor (LXR): SR9238 and GW3965. While both compounds interact with LXR, they do so in opposing manners, leading to distinct downstream effects and therapeutic potentials. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying signaling pathway.
Introduction to LXR and its Modulators
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a critical role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] LXRs act as cholesterol sensors; upon activation by oxysterols, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on the DNA. This binding initiates the transcription of target genes involved in processes such as reverse cholesterol transport and lipogenesis.[1]
Given their central role in metabolic regulation, LXRs have emerged as a promising therapeutic target. However, the development of LXR modulators has been challenging. While LXR agonists have shown anti-atherogenic properties, they can also induce undesirable side effects like hepatic steatosis (fatty liver) due to the upregulation of lipogenic genes.[2] This has led to the exploration of LXR inverse agonists as an alternative therapeutic strategy.
This guide focuses on two key research compounds:
-
GW3965: A potent and selective synthetic LXR agonist.[3]
-
This compound: A potent and selective LXR inverse agonist.[4]
Comparative Data
The following tables summarize the key quantitative data for this compound and GW3965, highlighting their opposing effects on LXR activity and target gene expression.
In Vitro Activity
| Parameter | This compound (Inverse Agonist) | GW3965 (Agonist) |
| Mechanism of Action | Binds to LXR and promotes the recruitment of corepressor proteins, leading to the suppression of basal LXR activity. | Binds to LXR and promotes the recruitment of coactivator proteins, leading to the activation of LXR and transcription of target genes. |
| IC50 (LXRα) | 214 nM | Not Applicable |
| IC50 (LXRβ) | 43 nM | Not Applicable |
| EC50 (LXRα) | Not Applicable | 190 nM |
| EC50 (LXRβ) | Not Applicable | 30 nM |
In Vivo Effects
| Feature | This compound (Inverse Agonist) | GW3965 (Agonist) |
| Primary Therapeutic Indication (in preclinical models) | Non-alcoholic steatohepatitis (NASH), hepatic steatosis, fibrosis. | Atherosclerosis. |
| Effect on Hepatic Lipogenesis | Suppresses the expression of lipogenic genes (e.g., SREBP-1c, Fasn), leading to a reduction in hepatic lipid accumulation. | Can induce the expression of lipogenic genes, potentially leading to hepatic steatosis and hypertriglyceridemia. |
| Effect on Reverse Cholesterol Transport | Designed to be liver-selective to avoid potential negative effects on reverse cholesterol transport in peripheral tissues. | Promotes the expression of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), which is believed to contribute to its anti-atherogenic effects. |
| Effect on Atherosclerosis | Not a primary focus of reported studies. | Reduces atherosclerotic lesion area in mouse models. |
| Effect on Hepatic Inflammation | Reduces the expression of inflammatory genes (e.g., Tnfa, Il1b) in the liver. | Can have anti-inflammatory effects in various tissues. |
LXR Signaling Pathway
The following diagram illustrates the opposing mechanisms of an LXR inverse agonist (this compound) and an LXR agonist (GW3965) on the LXR signaling pathway.
Caption: LXR signaling pathway modulation by this compound and GW3965.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize LXR modulators like this compound and GW3965.
Luciferase Reporter Assay for LXR Activity
This assay is used to determine the functional activity of a compound on LXR-mediated gene transcription.
Objective: To quantify the agonistic or inverse agonistic activity of a test compound on LXRα or LXRβ.
Principle: Cells are co-transfected with an LXR expression vector and a reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE). Activation of LXR leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in appropriate media.
-
Cells are seeded in 96-well plates and co-transfected with an LXRα or LXRβ expression plasmid and an LXRE-driven luciferase reporter plasmid. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of the test compound (e.g., this compound or GW3965) or a vehicle control.
-
For inverse agonist testing, cells are treated with the test compound in the absence of an agonist to measure the reduction in basal LXR activity.
-
For agonist testing, cells are treated with the test compound to measure the induction of luciferase expression.
-
-
Luciferase Assay:
-
Following an incubation period (typically 24 hours), cells are lysed.
-
Luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
For agonists, the data is typically presented as fold activation relative to the vehicle control, and EC50 values are calculated.
-
For inverse agonists, the data is presented as a percentage of basal activity, and IC50 values are calculated.
-
Quantitative PCR (qPCR) for LXR Target Gene Expression
qPCR is used to measure the effect of LXR modulators on the mRNA levels of specific target genes.
Objective: To quantify the changes in the expression of LXR target genes (e.g., SREBP-1c, Fasn, ABCA1, ABCG1) in response to treatment with an LXR modulator.
Protocol:
-
Cell Culture and Treatment:
-
Relevant cell lines (e.g., HepG2 hepatocytes, THP-1 macrophages) are cultured and seeded in multi-well plates.
-
Cells are treated with the test compound (this compound or GW3965) at various concentrations and for a specified duration (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is isolated from the cells using a commercial kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes and a reference gene (e.g., GAPDH), and a SYBR Green or probe-based qPCR master mix.
-
The reaction is run on a real-time PCR instrument.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to the reference gene.
-
The results are expressed as fold change in gene expression relative to the vehicle-treated control group.
-
In Vivo Animal Studies
Animal models are crucial for evaluating the physiological effects of LXR modulators.
Objective: To assess the in vivo efficacy and potential side effects of this compound or GW3965 in a disease model.
Example Study Design for this compound in a Model of NASH:
-
Animal Model:
-
Male C57BL/6J mice are fed a high-fat, high-fructose, and high-cholesterol diet to induce NASH.
-
Animals are monitored for weight gain and the development of metabolic and liver abnormalities.
-
-
Compound Administration:
-
Once the disease phenotype is established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg) for a defined period (e.g., 4 weeks). The control group receives vehicle injections.
-
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, and plasma levels of glucose, insulin, triglycerides, and cholesterol are monitored.
-
Liver Histology: Livers are harvested, and sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis.
-
Gene Expression Analysis: Hepatic gene expression of LXR target genes, inflammatory markers, and fibrotic markers is analyzed by qPCR.
-
Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST) are measured to assess liver damage.
-
Example Study Design for GW3965 in a Model of Atherosclerosis:
-
Animal Model:
-
Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are fed a Western-type high-fat diet to induce atherosclerosis.
-
-
Compound Administration:
-
Mice are randomized into treatment and vehicle control groups.
-
GW3965 is administered daily via oral gavage at a specified dose (e.g., 10 mg/kg) for a defined period (e.g., 12 weeks). The control group receives the vehicle.
-
-
Outcome Measures:
-
Atherosclerotic Plaque Analysis: The aorta is dissected, and the atherosclerotic lesion area is quantified by en face analysis after Oil Red O staining.
-
Plasma Lipid Analysis: Plasma levels of total cholesterol, HDL cholesterol, and triglycerides are measured.
-
Gene Expression Analysis: Gene expression of LXR target genes in the aorta, liver, and small intestine is analyzed by qPCR.
-
Conclusion
This compound and GW3965 represent two distinct approaches to modulating LXR activity. This compound, as an inverse agonist, holds promise for the treatment of metabolic diseases characterized by excessive lipogenesis, such as NASH, by suppressing the basal activity of LXR. In contrast, GW3965, as an agonist, has demonstrated efficacy in preclinical models of atherosclerosis, likely through the promotion of reverse cholesterol transport. The choice between these compounds depends on the specific therapeutic goal and the desired modulation of the LXR signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other novel LXR modulators.
References
A Comparative Guide to the Efficacy and Systemic Exposure of LXR Inverse Agonists SR9238 and SR9243
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 and SR9243 are potent synthetic inverse agonists of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a critical role in the regulation of lipid metabolism, inflammation, and cellular proliferation. While both compounds share a common mechanism of action, they were strategically designed with distinct pharmacokinetic profiles, leading to significant differences in their systemic exposure and, consequently, their therapeutic applications. This compound was developed as a liver-selective compound, whereas SR9243 was engineered for systemic bioavailability.[1][2] This guide provides a detailed comparison of the efficacy and systemic exposure of this compound and SR9243, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific preclinical studies.
Efficacy and Potency
Both this compound and SR9243 exhibit potent inverse agonism of LXRα and LXRβ, leading to the repression of LXR target gene transcription. This activity has been demonstrated in various in vitro and in vivo models, highlighting their therapeutic potential in oncology and metabolic diseases.
In Vitro Potency
The half-maximal inhibitory concentrations (IC50) for this compound and SR9243 demonstrate their high potency against both LXR isoforms.
| Compound | LXRα IC50 (nM) | LXRβ IC50 (nM) | Cancer Cell Line Viability IC50 (nM) |
| This compound | 214[3] | 43[3] | Not widely reported |
| SR9243 | Not explicitly stated in a comparative study | Not explicitly stated in a comparative study | SW620 (colon): 40, HT-29 (colon): 104, DU-145 (prostate): 15, PC-3 (prostate): 61, NCI-H23 (lung): 72, HOP-62 (lung): 26[1] |
Note: IC50 values for LXRα and LXRβ for this compound and SR9243 are from different studies and may not be directly comparable. The cancer cell line viability data is specific to SR9243.
In Vivo Efficacy
The distinct pharmacokinetic profiles of this compound and SR9243 have led to their evaluation in different disease models.
-
This compound: Due to its liver-selective nature, this compound has been extensively studied in models of liver diseases. In a mouse model of non-alcoholic steatohepatitis (NASH), treatment with this compound significantly reduced hepatic steatosis, inflammation, and fibrosis. It has also shown efficacy in animal models of alcoholic liver disease.
-
SR9243: With its systemic exposure, SR9243 has demonstrated broad anti-tumor activity in various xenograft models. It effectively inhibits the Warburg effect and lipogenesis in cancer cells, leading to apoptosis and reduced tumor growth. SR9243 has also shown therapeutic potential in models of non-alcoholic steatohepatitis and rheumatoid arthritis.
Systemic Exposure and Pharmacokinetics
The key differentiator between this compound and SR9243 lies in their systemic exposure, a direct result of their chemical design.
| Feature | This compound | SR9243 |
| Design Rationale | Liver-selective action | Systemic exposure |
| Key Structural Feature | Contains a rapidly metabolized ester moiety | Designed to be more metabolically stable than this compound |
| In Vivo Distribution | Primarily detected in the liver and intestine, with no detectable levels in plasma. | Systemically available. |
The rapid metabolism of the ester group in this compound by esterases, which are abundant in the liver, is responsible for its tissue-specific activity. This design minimizes potential off-target effects in peripheral tissues. In contrast, SR9243 was developed to be more resistant to this rapid metabolism, allowing it to achieve and maintain therapeutic concentrations in various tissues throughout the body.
Experimental Protocols
Luciferase Reporter Assay for LXR Inverse Agonist Activity
This assay is used to determine the ability of a compound to repress the transcriptional activity of LXR.
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured in appropriate media. Cells are then co-transfected with a luciferase reporter plasmid containing LXR response elements (LXREs) upstream of the luciferase gene, and expression vectors for LXRα or LXRβ.
-
Compound Treatment: Following transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound or SR9243) or vehicle control.
-
Luciferase Activity Measurement: After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inverse agonist activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of systemically available compounds like SR9243.
-
Cell Implantation: Human cancer cells (e.g., SW620 colon cancer cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups. The treatment group receives the test compound (e.g., SR9243) via a suitable route of administration (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored to assess toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and SR9243 is the inverse agonism of LXR. This leads to the recruitment of corepressor proteins to LXR target gene promoters, resulting in the transcriptional repression of genes involved in key metabolic pathways.
LXR Inverse Agonism Signaling Pathway
Caption: LXR inverse agonism by this compound/SR9243 recruits corepressors, repressing target gene transcription.
Inhibition of Warburg Effect and Lipogenesis by SR9243
A key consequence of LXR inverse agonism by SR9243 in cancer cells is the downregulation of genes that drive the Warburg effect (aerobic glycolysis) and de novo lipogenesis.
Caption: SR9243 inhibits cancer cell growth by suppressing the Warburg effect and lipogenesis via LXR inverse agonism.
Conclusion
This compound and SR9243 are valuable chemical probes for studying the roles of LXR in health and disease. The choice between these two compounds should be guided by the specific research question and the desired site of action. This compound, with its liver-selective properties, is an excellent tool for investigating hepatic diseases where systemic LXR inhibition may be undesirable. Conversely, SR9243, with its systemic exposure, is well-suited for studies requiring target engagement in multiple tissues, such as in oncology. This guide provides a foundational understanding of their comparative efficacy and pharmacokinetic profiles to assist researchers in making an informed decision for their experimental designs.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
Combination Therapy for NAFLD: A Comparative Analysis of SR9238 and Metformin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) is a growing global health concern with no universally approved pharmacological treatment. The complexity of its pathogenesis, involving metabolic dysregulation, inflammation, and fibrosis, has led to the exploration of combination therapies. This guide provides a comparative analysis of two therapeutic agents, SR9238 and metformin, for the treatment of NAFLD. While preclinical studies have demonstrated the individual efficacy of the liver-selective Liver X Receptor (LXR) inverse agonist this compound and the widely used anti-diabetic drug metformin in ameliorating NAFLD-related pathologies, to date, no published studies have directly evaluated the efficacy of a combination therapy involving this compound and metformin. This guide, therefore, presents a detailed comparison of their individual mechanisms of action, preclinical and clinical data, and the theoretical rationale for their potential combined use.
Introduction
NAFLD encompasses a spectrum of liver conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The multifaceted nature of NAFLD suggests that targeting multiple pathogenic pathways simultaneously may offer a more effective therapeutic strategy. This compound, a synthetic LXR inverse agonist, has shown promise in preclinical models by suppressing hepatic lipogenesis and inflammation. Metformin, a first-line treatment for type 2 diabetes, is known to improve insulin sensitivity and has demonstrated some beneficial effects on liver enzymes and metabolic parameters in NAFLD patients. This guide aims to provide a comprehensive overview of the current evidence for each compound to inform future research and drug development efforts.
This compound: A Liver-Selective LXR Inverse Agonist
This compound is a potent and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ), which are key regulators of lipid and cholesterol metabolism.[1][2] By inhibiting LXR activity, this compound effectively suppresses hepatic de novo lipogenesis, a key driver of steatosis.[3] Preclinical studies have demonstrated its efficacy in reducing liver fat, inflammation, and fibrosis in animal models of NAFLD and NASH.[3][4]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by binding to LXRs and promoting the recruitment of corepressors, leading to the transcriptional repression of LXR target genes involved in lipogenesis. This includes the downregulation of key lipogenic transcription factors and enzymes.
Preclinical Data for this compound in NAFLD/NASH Models
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Hepatic Steatosis | Diet-induced obese mice | This compound (i.p.) | Significantly reduced hepatic lipid accumulation. | |
| Hepatic Inflammation | Diet-induced obese mice | This compound (i.p.) | Decreased expression of inflammatory genes (e.g., Tnfα, Il1β). | |
| Hepatic Fibrosis | ob/ob mice with diet-induced NASH | This compound (i.p.) for 1 month | Ameliorated hepatic fibrosis. | |
| Plasma Lipids | Diet-induced obese mice | This compound (i.p.) | Suppressed plasma cholesterol levels. | |
| Liver Enzymes | ob/ob mice with diet-induced NASH | This compound (i.p.) for 1 month | Reduced plasma liver enzyme levels. |
Experimental Protocols: this compound Studies
-
Animal Model: Male C57BL/6J mice are often used and fed a high-fat diet to induce obesity and hepatic steatosis. For NASH models, leptin-deficient ob/ob mice on a high trans-fat, high fructose, and high cholesterol diet are utilized.
-
Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection.
-
Analysis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Gene Expression: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of genes involved in lipogenesis and inflammation in liver tissue.
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), cholesterol, and triglycerides are measured.
-
Metformin: An Insulin-Sensitizing Agent
Metformin is an oral biguanide drug widely prescribed for the management of type 2 diabetes. Its primary effect is to decrease hepatic glucose production and improve insulin sensitivity. In the context of NAFLD, metformin's ability to address insulin resistance, a key pathogenic factor, makes it a therapeutic candidate.
Mechanism of Action of Metformin
Metformin's mechanism is complex and not fully elucidated, but a primary pathway involves the activation of AMP-activated protein kinase (AMPK). AMPK activation in hepatocytes leads to the inhibition of gluconeogenesis and lipogenesis, and the stimulation of fatty acid oxidation.
Clinical Data for Metformin in NAFLD Patients
Clinical trial results for metformin in NAFLD have been mixed. While some studies show improvements in liver enzymes and metabolic parameters, its effect on liver histology has been less consistent.
| Parameter | Study Population | Treatment Protocol | Key Findings | Reference |
| Liver Enzymes (ALT, AST) | NAFLD patients | Metformin vs. placebo or other interventions | Improvements observed in ALT and AST levels. | |
| Insulin Resistance (HOMA-IR) | NAFLD patients | Metformin vs. placebo or other interventions | Significant improvement in HOMA-IR. | |
| Body Mass Index (BMI) | NAFLD patients | Metformin vs. placebo or other interventions | Modest reduction in BMI. | |
| Histological Response | NAFLD patients | Metformin vs. placebo or other interventions | No significant improvement in steatosis, inflammation, or fibrosis. |
Experimental Protocols: Metformin Clinical Trials
-
Study Design: Randomized, controlled trials comparing metformin to placebo or other interventions are the primary source of data.
-
Patient Population: Typically includes patients with biopsy-proven NAFLD or NASH, with or without type 2 diabetes.
-
Intervention: Oral administration of metformin at varying doses.
-
Outcome Measures:
-
Primary: Improvement in liver histology (e.g., NAFLD Activity Score).
-
Secondary: Changes in serum aminotransferases (ALT, AST), HOMA-IR, BMI, and lipid profiles.
-
Comparative Analysis and Future Directions
| Feature | This compound | Metformin |
| Primary Mechanism | LXR Inverse Agonist (Suppresses de novo lipogenesis) | AMPK Activator (Improves insulin sensitivity, reduces gluconeogenesis and lipogenesis) |
| Stage of Development | Preclinical | Clinically Approved (for diabetes) |
| Evidence in NAFLD | Strong preclinical data showing reduction in steatosis, inflammation, and fibrosis. | Mixed clinical data; improves metabolic parameters and liver enzymes, but limited effect on histology. |
| Primary Target | Hepatic lipid metabolism | Systemic insulin resistance and hepatic glucose production |
Rationale for Combination Therapy
Although no direct evidence exists for the combination of this compound and metformin, their distinct yet complementary mechanisms of action provide a strong theoretical rationale for a synergistic effect in treating NAFLD.
A combination of this compound and metformin could potentially target both the primary driver of hepatic fat accumulation (de novo lipogenesis) via this compound and the underlying systemic insulin resistance via metformin. This dual approach may lead to a more profound and comprehensive therapeutic effect on the entire spectrum of NAFLD pathology.
Conclusion
This compound and metformin are promising therapeutic candidates for NAFLD, each with a distinct mechanism of action. While this compound shows robust efficacy in preclinical models by directly targeting hepatic lipogenesis, inflammation, and fibrosis, metformin offers the clinical advantage of improving systemic metabolic health. The lack of direct comparative or combination studies highlights a significant research gap. Future preclinical and clinical investigations are warranted to explore the potential synergistic effects of combining this compound and metformin, which could represent a novel and effective therapeutic strategy for NAFLD.
References
- 1. Strong antineoplastic effects of metformin in preclinical models of liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of metformin on nonalcoholic fatty liver based on meta-analysis and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Correlation between long-term use of metformin and incidence of NAFLD among patients with type 2 diabetes mellitus: A real-world cohort study [frontiersin.org]
- 4. Metformin and berberine synergistically improve NAFLD via the AMPK–SREBP1–FASN signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating SR9238 Efficacy: A Comparative Analysis with LXR Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the LXR inverse agonist SR9238's performance, with a focus on validating its efficacy through the lens of Liver X Receptor (LXR) knockout mouse models. While direct experimental data comparing this compound in wild-type versus LXR knockout mice is not extensively published, this guide synthesizes available data to build a strong case for its LXR-dependent mechanism of action.
This compound: An Inverse Agonist of Liver X Receptors
This compound is a synthetic and liver-selective LXR inverse agonist.[1][2] It has been shown to have high potency for both LXRα and LXRβ, with IC50 values of 214 nM and 43 nM, respectively.[3] Unlike LXR agonists which activate the receptor, this compound suppresses its basal transcriptional activity.[4] This leads to the recruitment of corepressors and subsequent silencing of LXR target genes, particularly those involved in lipogenesis and inflammation.[4]
The Crucial Role of LXR in Metabolism and Inflammation
Liver X Receptors (LXRs) are nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose metabolism. They play a critical role in reverse cholesterol transport and have anti-inflammatory properties. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRα is predominantly expressed in the liver, intestines, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. LXRs form heterodimers with the retinoid X receptor (RXR) to regulate gene expression.
LXR Signaling Pathway and the Mechanism of this compound
The following diagram illustrates the canonical LXR signaling pathway and the proposed mechanism of action for this compound.
References
- 1. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for SR9238 Treatment
For researchers, scientists, and drug development professionals, establishing robust experimental designs is paramount to validating the on-target effects of therapeutic candidates. This guide provides a comparative analysis of negative controls for studies involving SR9238, a synthetic inverse agonist of the Liver X Receptor (LXR).
This compound has garnered significant interest for its potential in treating metabolic diseases and cancer by suppressing LXR-mediated lipogenesis. To rigorously validate that the observed cellular and physiological effects of this compound are specifically due to its interaction with LXR, appropriate negative controls are essential. This guide outlines the use of the inactive analog SR10389 as a direct negative control and compares this compound with other LXR modulators, SR9243 and GSK2033, to provide a comprehensive understanding of its activity.
Comparison of this compound and Alternative Compounds
To contextualize the activity of this compound, it is compared with its inactive analog (SR10389), a structurally similar LXR inverse agonist (SR9243), and an LXR antagonist (GSK2033).
| Compound | Target(s) | Mechanism of Action | Key Features |
| This compound | LXRα and LXRβ | Inverse Agonist | Liver-selective due to rapid metabolism to its inactive acid form.[1] Suppresses the basal transcriptional activity of LXR by recruiting corepressors.[2] |
| SR10389 | None | Inactive Analog | The carboxylic acid metabolite of this compound, which is inactive.[1] Ideal as a direct negative control to account for any off-target effects of the core chemical scaffold. |
| SR9243 | LXRα and LXRβ | Inverse Agonist | Systemically active analog of this compound.[1] Useful for comparing liver-specific versus systemic effects of LXR inverse agonism. |
| GSK2033 | LXRα and LXRβ | Antagonist/Inverse Agonist | Known to have promiscuous activity, targeting other nuclear receptors.[3] Serves as a control to highlight the specificity of this compound. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and GSK2033 on LXRα and LXRβ, providing a quantitative comparison of their potency.
| Compound | IC50 for LXRα | IC50 for LXRβ |
| This compound | 214 nM | 43 nM |
| GSK2033 | 17 nM | 9 nM |
Experimental Protocols
To ensure the reproducibility and accuracy of your findings, detailed experimental protocols are provided below for key assays used to characterize the effects of this compound and its controls.
LXR Co-transfection and Luciferase Reporter Assay
This assay is fundamental for quantifying the inverse agonist activity of compounds on LXR.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 6-well plates at a density of 0.5 x 10^6 cells per well and allow them to adhere overnight.
-
Co-transfect the cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):
-
An LXR expression plasmid (e.g., pcDNA-LXRα or pcDNA-LXRβ).
-
An LXR response element (LXRE)-driven luciferase reporter plasmid (e.g., pLXRE-luc).
-
A constitutively active Renilla luciferase plasmid for normalization of transfection efficiency (e.g., pRL-TK).
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds (this compound, SR10389, SR9243, GSK2033) at various concentrations or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Quantitative Real-Time PCR (qPCR) for LXR Target Genes
This protocol allows for the measurement of changes in the expression of LXR target genes involved in lipogenesis, such as Fasn and Srebp1c.
Protocol:
-
Cell Culture and Treatment:
-
Plate hepatic cells (e.g., HepG2) and treat with this compound, SR10389, or other compounds as described above.
-
-
RNA Extraction and cDNA Synthesis:
-
After the desired treatment period (e.g., 24 hours), extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green chemistry with primers specific for the target genes (Fasn, Srebp1c) and a housekeeping gene for normalization (e.g., Gapdh).
-
Mouse Primer Sequences:
-
Fasn: Forward: 5'-CATGACCTCGTGATGAACGTGT-3', Reverse: 5'-CGGGTGAGGACGTTTACAAAG-3'
-
Srebp1c: Forward: 5'-GGAGCCATGGATTGCACATT-3', Reverse: 5'-GCTTCCAGAGAGGAGGCCAG-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blot for FASN and SREBP-1 Protein Levels
This protocol is used to assess the impact of this compound treatment on the protein levels of key lipogenic enzymes.
Protocol:
-
Protein Extraction:
-
Treat cells as described above.
-
For total protein, lyse cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Anti-FASN antibody: Dilution 1:1000 to 1:20000 depending on the antibody.
-
Anti-SREBP1 antibody: This antibody detects both the precursor (~125 kDa) and the active nuclear form (~68 kDa).
-
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
To further clarify the experimental designs and molecular pathways discussed, the following diagrams are provided.
Caption: LXR signaling and the mechanism of this compound.
Caption: Workflow for validating this compound effects.
By employing the described negative controls and experimental protocols, researchers can confidently ascertain the specific effects of this compound on LXR signaling, thereby strengthening the validity of their findings and contributing to the development of novel therapeutics.
References
SR9238: A Transcriptomic Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of SR9238, a synthetic Liver X Receptor (LXR) inverse agonist, with other relevant compounds and disease states. The information is based on published experimental data.
This compound has been investigated for its therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and has been shown to reduce liver fat, inflammation, and fibrosis in preclinical models.[1][2] Its mechanism of action involves the suppression of genes that regulate lipid synthesis and storage. This guide delves into the specifics of its impact on gene expression, offering a comparative analysis to enhance understanding of its place in metabolic disease research.
Comparative Analysis of Gene Expression
The following tables summarize the known effects of this compound on key lipogenic genes and compare them to the effects of LXR agonists and the gene expression changes observed in NASH.
Table 1: Effect of this compound on Lipogenic Gene Expression in a Mouse Model of NASH
| Gene | Function | Effect of this compound Treatment | Data Source |
| Srebf1 (SREBP1c) | Master regulator of lipogenesis | Suppression | qPCR[3][4] |
| Scd1 | Enzyme in fatty acid synthesis | Suppression | qPCR[3] |
| Cd36 | Fatty acid translocase | Suppression | qPCR |
| Fasn | Fatty acid synthase | Suppression | qPCR |
Table 2: Comparative Transcriptomic Effects of LXR Inverse Agonists (this compound) vs. LXR Agonists
| Feature | LXR Inverse Agonist (this compound) | LXR Agonist (e.g., T0901317, GW3965) |
| Mechanism | Represses LXR target gene transcription | Activates LXR target gene transcription |
| SREBP1c Pathway | Suppresses SREBP1c expression and its target genes | Activates SREBP1c expression and its target genes |
| Effect on Lipogenesis | Decreases hepatic lipid synthesis | Increases hepatic lipid synthesis |
| Key Regulated Genes | Downregulation of Srebf1, Fasn, Scd1 | Upregulation of SREBF1, FASN, SCD |
Table 3: this compound's Effects in the Context of NASH Transcriptome
| Gene/Pathway | Typical Expression in NASH | Effect of this compound |
| SREBF1 Pathway | Upregulated | Suppresses |
| Lipid Synthesis Genes | Upregulated | Suppresses |
| Inflammatory Pathways | Activated | Reduces inflammation |
| Fibrosis-related Genes | Upregulated | Reduces fibrosis |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach for analyzing the effects of this compound, the following diagrams are provided.
Caption: Mechanism of this compound in suppressing lipogenesis.
References
- 1. Transcriptomics Reveals Discordant Lipid Metabolism Effects between In Vitro Models Exposed to Elafibranor and Liver Samples of NAFLD Patients after Bariatric Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
SR9238: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
SR9238, a synthetic inverse agonist of the Liver X Receptor (LXR), has emerged as a molecule of interest in cancer research due to its role in regulating lipid metabolism and inflammation, pathways often dysregulated in cancer. This guide provides a comparative overview of the efficacy of this compound in various cancer cell lines, supported by available experimental data.
Comparative Efficacy of this compound
This compound functions by binding to LXRα and LXRβ, albeit with different affinities. It has been shown to have an IC50 of 214 nM for LXRα and 43 nM for LXRβ in cell-based cotransfection assays.[1] This differential binding affinity may contribute to its varied effects across different cell types.
While comprehensive comparative studies across a wide range of cancer cell lines are limited, available data indicates cell-line-specific responses to this compound treatment.
| Cancer Type | Cell Line | Observed Effect of this compound | Reference |
| Liver Cancer | HepG2 | Significant decrease in Fasn and Srebp1c mRNA expression. | [1] |
Further research is required to establish a broad-spectrum efficacy profile of this compound across a more extensive panel of cancer cell lines.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of compounds like this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptotic cells by flow cytometry. It identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) Staining: Add 5 µL of PI to the cell suspension to differentiate between early apoptotic and late apoptotic/necrotic cells.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Mechanisms
This compound exerts its effects primarily through the inverse agonism of LXR, leading to the recruitment of corepressors and subsequent repression of LXR target genes. This mechanism has significant implications for cancer cell metabolism.
LXR Signaling Pathway and this compound Intervention
The following diagram illustrates the canonical LXR signaling pathway and the point of intervention by this compound. In its natural state, LXR, upon binding to its endogenous ligands (oxysterols), forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, promoting their transcription. These genes are heavily involved in lipid biosynthesis and transport. This compound, as an inverse agonist, binds to LXR and promotes the recruitment of corepressor complexes, leading to the transcriptional repression of these same genes.
Caption: LXR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound on cancer cell lines.
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of this compound's Anti-Cancer Effect
This diagram illustrates the proposed logical flow of how this compound's molecular action translates to an anti-cancer effect.
Caption: Proposed mechanism of this compound's anti-cancer activity.
References
Validating the On-Target Effects of SR9238 in Liver Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR9238, a synthetic Liver X Receptor (LXR) inverse agonist, with other relevant compounds, validating its on-target effects in liver tissue. The information is compiled from various studies and presented to aid in the design and interpretation of experiments in metabolic disease and liver pathology research.
Introduction to this compound and Liver X Receptors
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.[1] LXRα is highly expressed in the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2] Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to modulate their transcription.[3]
Activation of LXRs by agonists has been shown to have anti-atherosclerotic effects; however, it also leads to increased hepatic lipogenesis, resulting in steatosis and hypertriglyceridemia.[4] This has spurred the development of LXR inverse agonists, such as this compound, which are designed to suppress the basal transcriptional activity of LXRs, thereby reducing lipogenesis. This compound is a liver-selective LXR inverse agonist, a characteristic designed to minimize potential side effects in peripheral tissues.[5]
On-Target Effects of this compound in Liver Tissue
This compound validates its on-target effects in the liver primarily by suppressing the expression of key lipogenic genes regulated by LXR. The primary targets are Sterol regulatory element-binding protein 1c (Srebp1c) and its downstream effector, Fatty acid synthase (Fasn). This suppression of the lipogenic pathway leads to several beneficial downstream effects in preclinical models of liver disease.
Key Validated On-Target Effects:
-
Reduction of Hepatic Steatosis: By inhibiting de novo lipogenesis, this compound significantly reduces the accumulation of lipids in the liver.
-
Amelioration of Hepatic Inflammation: Treatment with this compound has been shown to decrease the expression of pro-inflammatory genes in the liver.
-
Inhibition of Hepatic Fibrosis: this compound has demonstrated the ability to reduce collagen deposition and ameliorate fibrosis in animal models of non-alcoholic steatohepatitis (NASH).
Comparative Analysis of LXR Modulators
To objectively evaluate the performance of this compound, this section compares it with other LXR modulators, including a non-liver-selective inverse agonist (SR9243), a promiscuous antagonist/inverse agonist (GSK2033), and a potent agonist (T0901317).
Potency and Efficacy
| Compound | Target(s) | Mechanism of Action | IC50/EC50 (LXRα) | IC50/EC50 (LXRβ) | Reference(s) |
| This compound | LXRα, LXRβ | Inverse Agonist | 214 nM (IC50) | 43 nM (IC50) | |
| SR9243 | LXRα, LXRβ | Inverse Agonist | Nanomolar (IC50) | Nanomolar (IC50) | |
| GSK2033 | LXRα, LXRβ | Antagonist/Inverse Agonist | 17 nM (IC50) | 9 nM (IC50) | |
| T0901317 | LXRα, LXRβ | Agonist | 20 nM (EC50) | Not Specified | Not Specified |
In Vivo Effects on Liver Gene Expression and Physiology
| Parameter | This compound | SR9243 | GSK2033 | T0901317 | Reference(s) |
| Hepatic Srebp1c mRNA | Significantly Decreased | Significantly Decreased | Increased | Significantly Increased | |
| Hepatic Fasn mRNA | Significantly Decreased | Significantly Decreased | Increased | Significantly Increased | |
| Hepatic Triglyceride Levels | Significantly Decreased | Decreased | No Significant Effect | Significantly Increased | |
| Plasma ALT Levels | Significantly Decreased | Decreased | Not Specified | Not Specified | |
| Plasma AST Levels | Significantly Decreased | Decreased | Not Specified | Not Specified | |
| Hepatic Steatosis | Significantly Reduced | Reduced | No Effect | Induced | |
| Hepatic Fibrosis | Significantly Reduced | Reduced | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway and Point of Intervention for this compound
Caption: LXR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Effects in a NASH Mouse Model
Caption: Workflow for in vivo validation of this compound in a diet-induced NASH model.
Experimental Protocols
Animal Models
-
Diet-Induced Obesity (DIO) and Non-Alcoholic Fatty Liver Disease (NAFLD): Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-12 weeks to induce obesity and hepatic steatosis.
-
Non-Alcoholic Steatohepatitis (NASH): To induce NASH with fibrosis, mice (e.g., C57BL/6J or ob/ob) are often fed a diet high in trans-fat, fructose, and cholesterol for an extended period (e.g., 16 weeks or longer).
-
Alcohol-Induced Liver Disease (ALD): Mice are fed a liquid ethanol diet (e.g., Lieber-DeCarli) for several weeks, with some models including a final binge of ethanol to induce a more severe phenotype.
Compound Administration
-
This compound and SR9243: Typically administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg, once daily. The vehicle commonly used is a mixture of DMSO, Tween-80, and water.
-
GSK2033: Administered via i.p. injection, often at 30 mg/kg daily.
-
T0901317: Can be administered by oral gavage (e.g., 10-50 mg/kg daily) or mixed in the diet.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from frozen liver tissue (~30-50 mg) using a suitable method, such as TRIzol reagent or a column-based kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with gene-specific primers.
-
Primer Sequences (Mouse):
-
Fasn : Forward - 5'-CACAGTGCTCAAAGGACATGCC-3', Reverse - 5'-CACCAGGTGTAGTGCCTTCCTC-3'
-
Srebp1c : PrimerBank ID 14161491a1
-
Gapdh (housekeeping gene): Primer sequences are widely available and should be validated for stable expression across treatment groups.
-
-
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.
Western Blotting
-
Protein Extraction: Liver tissue is homogenized in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies.
-
Anti-FASN antibody: Commercially available from various suppliers.
-
Anti-SREBP1 antibody: For example, Novus Biologicals NB600-582 (clone 2A4) or Thermo Fisher Scientific PA1-337.
-
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels, normalizing to a loading control like β-actin or GAPDH.
Histological Analysis
-
Tissue Processing: Liver samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, assessment of steatosis (fat droplet accumulation), inflammation (immune cell infiltration), and hepatocyte ballooning.
-
Sirius Red or Masson's Trichrome Staining: For the visualization and quantification of collagen deposition to assess fibrosis.
-
-
Quantification:
-
NAFLD Activity Score (NAS): A semi-quantitative scoring system for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score ≥5 is often considered diagnostic of NASH.
-
Collagen Proportional Area (CPA): Image analysis software (e.g., ImageJ) is used to quantify the percentage of the liver tissue area that is positively stained for collagen. This provides a quantitative measure of fibrosis.
-
Conclusion
This compound demonstrates robust on-target effects in the liver by acting as an inverse agonist of LXRα and LXRβ. This leads to the suppression of the key lipogenic genes Srebp1c and Fasn, resulting in a significant reduction in hepatic steatosis, inflammation, and fibrosis in various preclinical models of liver disease. When compared to other LXR modulators, this compound's liver-selective action and its consistent efficacy in improving liver pathology highlight its potential as a valuable research tool and a therapeutic candidate for fatty liver diseases. The experimental data and protocols provided in this guide offer a framework for the continued validation and exploration of this compound and other LXR-targeting compounds in liver research.
References
- 1. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - A Liver-Selective LXR Inverse Agonist That Suppresses Hepatic Steatosis - ACS Chemical Biology - Figshare [figshare.com]
Cross-Validation of SR9238: A Comparative Analysis of Preclinical Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results for the synthetic Liver X Receptor (LXR) inverse agonist, SR9238. The data presented here is compiled from multiple studies investigating its efficacy in various metabolic disease models, offering a cross-validation of its therapeutic potential.
This compound is a potent and liver-selective LXR inverse agonist designed to suppress hepatic lipogenesis and inflammation. Its mechanism of action involves the recruitment of corepressor proteins to LXR, leading to the transcriptional repression of LXR target genes. This guide summarizes key quantitative data from preclinical studies in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcoholic liver disease (ALD) models.
In Vitro Activity of this compound
This compound demonstrates potent inverse agonism for both LXR isoforms, LXRα and LXRβ.
| Parameter | LXRα | LXRβ | Reference |
| IC50 | 210-214 nM | 40-43 nM | [1][2] |
In Vivo Efficacy of this compound in Metabolic Disease Models
This compound has been evaluated in several mouse models of metabolic liver disease, consistently demonstrating beneficial effects on hepatic steatosis, inflammation, and fibrosis.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
In models of diet-induced obesity (DIO) and NASH using ob/ob mice on a high-trans-fat, high-fructose, and high-cholesterol diet, this compound treatment resulted in significant improvements in liver pathology.
| Parameter | Model | Effect of this compound Treatment | Quantitative Change | Reference |
| Hepatic Steatosis | DIO Mice | Reduction in hepatic lipid accumulation | Significant decrease in hepatic triglycerides | [2] |
| NASH (ob/ob mice) | Reduced severity of hepatic steatosis | Significant reduction in hepatic lipids and lipid droplet size | [3][4] | |
| Hepatic Inflammation | DIO Mice | Decreased expression of inflammatory genes | Significant reduction in Tnfa and Il1b expression | |
| NASH (ob/ob mice) | Reduced hepatic inflammation | Substantial decrease in hepatic F4/80+ cells | ||
| Hepatic Fibrosis | NASH (ob/ob mice) | Ameliorated hepatic fibrosis | Approximately 90% reduction in hepatic collagen deposition | |
| Hepatocellular Injury | DIO Mice | Reduced plasma markers of liver damage | Significant reduction in plasma ALP, ALT, and AST | |
| Lipogenic Gene Expression | DIO & NASH | Suppression of key lipogenic genes | Significant decrease in Fasn, Srebf1c, and Scd1 expression |
Alcoholic Liver Disease (ALD)
In a mouse model of chronic ethanol consumption, with or without a final binge, this compound demonstrated protective effects against alcohol-induced liver injury.
| Parameter | Model | Effect of this compound Treatment | Quantitative Change | Reference |
| Hepatic Steatosis | Chronic Ethanol + Binge | Attenuated hepatic steatosis | Significant reduction in liver lipid accumulation | |
| Hepatic Fibrosis | Chronic Ethanol + Binge | Nearly eliminated hepatic fibrosis | Not explicitly quantified, but described as "nearly eliminated" | |
| Lipogenic Gene Expression | Chronic Ethanol + Binge | Suppression of lipogenic pathway genes | Significant decrease in Fasn and Srebp1c mRNA and protein levels | |
| Ethanol Metabolism | Chronic Ethanol + Binge | Increased expression of ethanol metabolizing enzymes | Increase in Cyp2e1, Adh2, and Adh3 expression |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow used in the cited studies.
Caption: Proposed signaling pathway for this compound as an LXR inverse agonist.
Caption: Generalized experimental workflow for in vivo studies of this compound.
Experimental Protocols
The following provides an overview of the methodologies employed in the referenced studies. For detailed protocols, including specific antibody concentrations and primer sequences, please refer to the full-text publications.
Animal Models and Treatment
-
NASH Model: Male B6 V-lep(ob)/J (ob/ob) mice were fed a custom diet high in trans-fat, fructose, and cholesterol for 6 weeks to induce NASH. Subsequently, mice were treated with this compound (typically 30 mg/kg/day, i.p.) or vehicle for 30 days while remaining on the NASH diet.
-
ALD Model: Male C57BL/6J mice were fed a chronic ethanol diet. Some models included a final ethanol binge to induce more severe liver injury. This compound was administered during a portion of the ethanol feeding period.
Gene and Protein Expression Analysis
-
Quantitative PCR (qPCR): Total RNA was isolated from liver tissue and reverse-transcribed into cDNA. Gene expression was quantified by qPCR using the ddCT method, with Gapdh often used as the reference gene.
-
Western Blot: Protein lysates were prepared from liver tissue using RIPA buffer with protease inhibitors. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., for FASN, SREBP1) and appropriate secondary antibodies for detection.
-
Immunohistochemistry (IHC): Liver sections were stained with antibodies against markers of inflammation (e.g., F4/80) or fibrosis.
Histological and Plasma Analysis
-
Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) to assess general morphology and steatosis, and with Sirius Red to quantify collagen deposition as a measure of fibrosis. Lipid droplets were visualized using Bodipy 493/503 staining.
-
Plasma Chemistry: Blood was collected to measure plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as lipid profiles.
Conclusion
The available data from multiple studies, primarily from the developing research group, consistently demonstrate the efficacy of this compound in mitigating key pathological features of NAFLD, NASH, and ALD in preclinical models. The cross-validation across these different disease models strengthens the rationale for its potential as a therapeutic agent for metabolic liver diseases. It is important to note that while internally consistent, the body of literature would be further strengthened by validation from completely independent research groups. The provided data and methodologies offer a solid foundation for further investigation and comparison with alternative therapeutic strategies.
References
- 1. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SR9238: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of the selective liver X receptor (LXR) inverse agonist, SR9238. Adherence to these protocols is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within the laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific SDS details may vary by supplier, the following general precautions should always be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. Do not allow the material to enter drains or waterways.
Quantitative Data Summary
The following table summarizes key chemical and safety data for this compound, essential for risk assessment and proper handling during disposal.
| Property | Value | Source |
| Chemical Name | Ethyl 5-[[[[3'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl][(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-2-furancarboxylate | Tocris Bioscience |
| Molecular Formula | C₃₁H₃₃NO₇S₂ | R&D Systems |
| Molecular Weight | 595.73 g/mol | R&D Systems |
| Appearance | Crystalline solid | Cayman Chemical[1] |
| Solubility | Soluble in DMSO (to 100 mM), DMF (5 mg/ml) | R&D Systems, Cayman Chemical[1] |
| Storage | Store at +4°C or -20°C as specified by the supplier. | R&D Systems, Cayman Chemical |
| CAS Number | 1416153-62-2 | R&D Systems |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether as a pure compound, in solution, or as contaminated labware, requires segregation and treatment as hazardous chemical waste.
Disposal of Unused or Expired this compound (Solid)
-
Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid waste to a new, compatible, and clearly labeled hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The accumulation start date
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - consult the SDS)
-
-
Storage: Store the labeled container in a designated satellite accumulation area (SAA) that is secure and segregated from incompatible materials.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
Labeling: Label the liquid waste container with a hazardous waste tag detailing all constituents, including the full name of the solvent (e.g., Dimethyl Sulfoxide) and the estimated concentration of this compound.
-
Segregation: Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Storage and Pickup: Keep the container sealed when not in use and store it in a designated SAA with secondary containment. Schedule a pickup with your EHS office.
Disposal of Contaminated Labware
-
Solid Waste: Items such as pipette tips, microfuge tubes, and gloves that are contaminated with this compound should be collected in a designated solid hazardous waste container. This container should be a durable, sealable bag or a rigid container lined with a bag.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. After the third rinse, the glassware can typically be disposed of in a designated broken glass container, but confirm this procedure with your institution's EHS department.
-
Labeling and Disposal: All containers for contaminated waste must be clearly labeled as hazardous waste, indicating the presence of this compound. These containers should be sealed and disposed of through the institutional EHS program.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Operational Guide for Handling SR9238
This guide provides critical safety and logistical information for the handling, storage, and disposal of SR9238, a synthetic inverse agonist of the Liver X Receptor (LXR). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, adherence to standard laboratory safety protocols is essential to minimize exposure. The required personal protective equipment includes:
-
Eye Protection : Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles. Standard safety glasses with side shields are also acceptable.[1]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile gloves) are mandatory. It is crucial to inspect gloves for any tears or punctures before use and to wash hands thoroughly after handling the compound.
-
Respiratory Protection : A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
-
Body Protection : A standard laboratory coat must be worn to protect against skin contact. For procedures with a higher risk of splashes, a chemically resistant apron is advised.
-
Footwear : Closed-toe shoes are required in any laboratory setting where chemicals are handled.
Handling and Storage Protocols
Proper handling and storage are vital for maintaining the stability and efficacy of this compound.
Handling:
-
All weighing and initial dilutions of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for at least 15 minutes and seek medical attention.
-
This compound is soluble in DMSO.[2][3] For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular effects.
Storage:
-
Solid Form : The lyophilized powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.
-
Stock Solutions : Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term use (within a week), aliquots can be stored at 4°C.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 595.73 g/mol | |
| Formula | C₃₁H₃₃NO₇S₂ | |
| IC₅₀ for LXRα | 214 nM | |
| IC₅₀ for LXRβ | 43 nM | |
| Solubility in DMSO | ≥ 2.5 mg/mL (4.20 mM), up to 100 mM |
Experimental Protocols
This compound is utilized in both in vitro and in vivo studies to investigate its role as an LXR inverse agonist.
In Vitro Cell-Based Assay
A common in vitro application involves treating cell lines to assess the effect of this compound on gene expression.
-
Cell Culture : HepG2 cells, a human liver cancer cell line, are often used and can be seeded at a density of 5x10⁵ cells/mL.
-
Treatment : After allowing the cells to adhere, the culture medium is replaced with fresh medium containing either this compound dissolved in DMSO or a DMSO vehicle control. A typical treatment duration is 48 hours.
-
Analysis : Following treatment, cells can be harvested for various downstream analyses, such as quantitative PCR (qPCR) to measure the mRNA expression of LXR target genes like Fasn and Srebp1c.
In Vivo Animal Studies
This compound has been effectively used in mouse models to study its impact on metabolic diseases.
-
Animal Model : Diet-induced obese (DIO) mice or ob/ob mice are frequently used models for non-alcoholic steatohepatitis (NASH).
-
Administration : this compound is typically administered via intraperitoneal (i.p.) injection. A sample formulation for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing Regimen : A common dosing schedule is a daily injection for a period of 30 days.
Mechanism of Action: LXR Inverse Agonism
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound as an LXR inverse agonist.
Disposal Plan
Chemical waste, including unused this compound and materials contaminated with it, must be disposed of as hazardous waste.
-
Waste Collection : Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Classification : Waste generators must determine if the chemical waste is classified as hazardous according to regulations such as the US EPA guidelines (40 CFR Parts 261.3).
-
Consult Regulations : Always consult and adhere to your institution's specific waste disposal protocols as well as local, state, and federal regulations to ensure complete and accurate classification and disposal.
-
Do Not Dispose in Sink : Under no circumstances should this compound or its solutions be disposed of down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
